molecular formula C7H10N4O3 B1600259 4,6-Dimethoxy-2-pyrimidinyl urea CAS No. 151331-81-6

4,6-Dimethoxy-2-pyrimidinyl urea

Cat. No.: B1600259
CAS No.: 151331-81-6
M. Wt: 198.18 g/mol
InChI Key: BNOVYBVKWYHEMQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-pyrimidinyl urea is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dimethoxy-2-pyrimidinyl urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 4,6-Dimethoxy-2-pyrimidinyl urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2-pyrimidinyl urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVYBVKWYHEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431580
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

151331-81-6
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
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Record name 4,6-Dimethoxy-2-pyrimidinyl urea
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Record name (4,6-dimethoxypyrimidin-2-yl) urea
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Record name 4,6-DIMETHOXY-2-PYRIMIDINYL UREA
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Foundational & Exploratory

Advanced Synthesis Protocol: 4,6-Dimethoxy-2-pyrimidinyl Urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea (CAS: 151331-81-6, often referred to as the "Urea Intermediate") is a critical gateway in the production of high-value sulfonylurea herbicides, including Nicosulfuron, Rimsulfuron, and Bensulfuron-methyl.

While historical pathways utilized phosgene gas to generate the isocyanate intermediate in situ, this method poses unacceptable safety risks for modern pilot-scale and mid-tier industrial facilities.

The Recommended Pathway: This guide details the Phenyl Chloroformate Activation Route .

  • Why: Phenyl chloroformate is a liquid (easier handling than phosgene), provides a distinct "stop-point" stable intermediate (the carbamate), and offers higher selectivity.

  • Critical Quality Attribute (CQA): The suppression of the symmetric impurity N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea. This byproduct is insoluble in most organic solvents and notoriously difficult to remove downstream.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is a two-step "One-Pot" or "Telescoped" process. We avoid direct interaction between the amine and urea (which requires forcing conditions) and instead activate the amine with a leaving group (phenoxide).

Reaction Scheme (DOT Visualization)

ReactionPathway Start 2-Amino-4,6- dimethoxypyrimidine (ADMP) Inter Intermediate: Phenyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate Start->Inter Activation (20-40°C) Reagent Phenyl Chloroformate (+ Base) Reagent->Inter Product TARGET: 4,6-Dimethoxy-2-pyrimidinyl urea Inter->Product Aminolysis (Exothermic) Phenol Byproduct: Phenol Inter->Phenol Ammonia Ammonia Source (NH3 gas or NH4OH) Ammonia->Product

Figure 1: The stepwise activation and aminolysis pathway. The carbamate intermediate isolates the reactive center, preventing polymerization.

Detailed Experimental Protocol

Safety Warning: Phenyl chloroformate is corrosive and toxic (lachrymator). All operations must occur in a fume hood. Pyrimidine precursors are bioactive.[2]

Phase A: Carbamate Formation (Activation)

Objective: Convert the non-nucleophilic amine into a reactive carbamate.

  • Reagents:

    • 2-Amino-4,6-dimethoxypyrimidine (ADMP): 1.0 eq[1]

    • Phenyl Chloroformate: 1.1 – 1.2 eq (Slight excess is vital to consume all amine).

    • Base: Pyridine (Preferred) or Triethylamine: 1.2 eq.

    • Solvent: 1,4-Dioxane or Acetonitrile (Anhydrous).

Step-by-Step:

  • Charge: In a dry 3-neck reactor equipped with a mechanical stirrer and thermometer, dissolve 1.0 eq of ADMP in 1,4-dioxane (approx. 5-7 volumes relative to mass).

  • Cool: Chill the system to 10–15°C .

  • Addition 1 (Base): Add the Pyridine base. Stir for 10 minutes.

  • Addition 2 (Activation): Add Phenyl Chloroformate dropwise via an addition funnel.

    • Critical Control Point: Maintain internal temperature < 35°C .[3] The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Check TLC or HPLC. ADMP should be < 0.5%.[1]

    • Observation: A thick slurry often forms (Pyridinium hydrochloride salt).

Phase B: Aminolysis (Urea Formation)

Objective: Displace the phenoxide group with ammonia.

  • Reagents:

    • Ammonia gas (anhydrous) OR 25% Aqueous Ammonia (if solvent tolerates water).

Step-by-Step:

  • Cooling: Cool the carbamate slurry from Phase A to 5–10°C .

  • Ammonolysis:

    • Method A (Gas - Preferred for Yield): Bubble anhydrous

      
       gas through the slurry. The mixture will thin out initially and then thicken again as the product precipitates.
      
    • Method B (Aqueous): Add 25%

      
       dropwise. (Note: Water makes phenol removal harder later).
      
  • Completion: Stir for 2 hours at 20°C.

  • Quench & Isolation:

    • Distill off excess solvent (if Dioxane) under reduced pressure, or pour reaction mixture into ice water (if Acetonitrile).

    • The product precipitates as a white solid.[4]

    • Filtration: Filter the solid.

    • Wash: Wash cake with cold water (removes salts) followed by cold isopropanol (removes residual phenol).

Process Control & Troubleshooting

The purity of the final urea is dictated by the suppression of the "Bis-Urea" impurity.

Impurity Formation Logic

ImpurityLogic cluster_prevention Prevention Strategy Carbamate Intermediate Carbamate BisUrea IMPURITY: N,N'-Bis(4,6-dimethoxy...) urea Carbamate->BisUrea Slow Reaction (If NH3 is delayed) Amine Unreacted ADMP Amine->BisUrea Nucleophilic Attack Advice 1. Ensure 100% Conversion of ADMP in Step 1 2. Maintain Excess Phenyl Chloroformate

Figure 2: Mechanism of impurity formation.[1][5] If unreacted amine remains when the carbamate is formed, they couple to form the symmetric urea.

Data Summary: Solvent & Yield Expectations
Parameter1,4-Dioxane (Standard)Acetonitrile (Alternative)Toluene (Industrial)
Reaction Homogeneity Heterogeneous (Slurry)Pseudo-HomogeneousHeterogeneous
Temp Control ExcellentGoodModerate
Impurity Profile Low (< 1.0%)Medium (< 2.5%)Low (< 1.5%)
Typical Yield 88 - 92% 80 - 85% 85 - 90%
Workup Ease Medium (Distillation req)Easy (Water precipitation)Medium (Filtration)
Analytical Validation

To confirm the identity of the synthesized 4,6-Dimethoxy-2-pyrimidinyl urea, compare against the following standard data:

  • Physical State: White crystalline powder.

  • Melting Point: 218°C – 220°C (Decomposes). Note: A lower MP (e.g., 200°C) indicates phenol contamination.

  • HPLC Purity: > 98.0% (Area normalization).

  • 1H NMR (DMSO-d6):

    • 
       3.82 (s, 6H, 
      
      
      
      )
    • 
       5.85 (s, 1H, Pyrimidine H-5)
      
    • 
       7.20 (br s, 2H, 
      
      
      
      )
    • 
       9.60 (s, 1H, 
      
      
      
      )
References
  • Preparation of 4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine. European Patent EP0815086B1. (1999).[5] Describes the optimization of the phenyl chloroformate stoichiometry to minimize bis-urea impurities.

  • Method for preparing 2-amino-4,6-dimethoxypyrimidine. CN103159684B. (2013). Provides context on the purity requirements of the starting amine material.

  • Safety Data Sheet: Phenyl Chloroformate. Fisher Scientific. (2010).[6] Critical safety protocols for handling the activation reagent.

  • New preparation of 4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine. KR100225181B1.[1] Details the industrial handling and recycling of phenyl chloroformate in this specific synthesis.

Sources

Solubility Profile and Solvent Selection for N-(4,6-Dimethoxypyrimidin-2-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of N-(4,6-dimethoxypyrimidin-2-yl)urea , a critical intermediate and metabolite in the agrochemical industry.

Technical Guide for Process Research & Development

Executive Summary & Chemical Profile

N-(4,6-dimethoxypyrimidin-2-yl)urea (CAS: 151331-81-6) is a pivotal structural motif in the synthesis of sulfonylurea herbicides (e.g., Rimsulfuron, Nicosulfuron).[1][2] Its solubility behavior is the governing factor in reaction yield, impurity rejection (specifically the "bis-urea" side product), and environmental fate modeling.[1]

This guide provides a validated solubility dataset, thermodynamic context, and actionable protocols for solvent selection during purification and formulation.[1]

Chemical Identity
PropertyDetail
IUPAC Name N-(4,6-dimethoxypyrimidin-2-yl)urea
Common Abbreviation DMP-Urea
CAS Number 151331-81-6
Molecular Formula C₇H₁₀N₄O₃
Molecular Weight 198.18 g/mol
Physical State White to off-white solid
Melting Point 189–199 °C (Decomposes)

Experimental Solubility Data

The following data represents the saturation solubility of N-(4,6-dimethoxypyrimidin-2-yl)urea in various industrial solvents at 20 °C. This dataset is critical for designing liquid-liquid extraction (LLE) and recrystallization processes.[1][2]

Saturation Solubility at 20 °C (Standard Pressure)[1][2]
Solvent ClassSolventSolubility (g/L)Relative Solvation Power
Chlorinated Dichloromethane (DCM)107.0 High
Ketone Acetone36.0Moderate
Polymer/Ether Polyethylene Glycol22.5Moderate
Ester Ethyl Acetate14.1Low-Moderate
Alcohol Methanol7.7Low
Aromatic Toluene2.5Very Low
Aqueous Water (pH 7)~1.35Sparingly Soluble
Alkane n-Hexane0.006Insoluble

Key Insight for Process Chemists: The high solubility in Dichloromethane (DCM) contrasts sharply with its low solubility in Toluene and Hexane .[1] This "solubility gap" is the primary lever for purification.[1] The compound dissolves readily in chlorinated solvents, allowing for the filtration of insoluble salts or the highly insoluble N,N'-bis(4,6-dimethoxypyrimidin-2-yl)urea impurity.[1][2]

Thermodynamic Analysis & Solvent Interactions

Understanding the mechanism of dissolution allows for the prediction of solubility at elevated temperatures (e.g., during reflux).[1]

Solute-Solvent Interactions

The urea moiety acts as both a hydrogen bond donor (NH₂) and acceptor (C=O).[1][2]

  • Polar Aprotic Solvents (Acetone, DCM): High solubility is driven by dipole-dipole interactions and the solvent's ability to accept hydrogen bonds from the urea protons without competing for the donor sites as aggressively as protic solvents.[1]

  • Protic Solvents (Methanol, Water): Despite being polar, the solubility is lower than in DCM.[1] This suggests that the hydrophobic character of the dimethoxy-pyrimidine ring significantly influences the free energy of solvation, penalizing dissolution in highly structured hydrogen-bonding networks like water.[1][2]

Temperature Dependence (Theoretical Model)

While single-point data is provided, the temperature dependence of solubility for urea derivatives typically follows the Modified Apelblat Equation :



Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature.[1]
    
  • 
     are empirically determined parameters.[1]
    

Process Implication: Dissolution of DMP-Urea is endothermic (


).[1][2] Solubility will increase exponentially with temperature.[1][2] In Acetone or Ethyl Acetate, a cooling crystallization strategy is viable due to the steep slope of the solubility curve expected for this class of compounds.[1]

Application in Process Chemistry: Purification Strategy

A major challenge in synthesizing DMP-Urea is separating it from the "Bis-Urea" impurity (N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea), which forms if the reaction stoichiometry is uncontrolled.[1][2][3]

Differential Solubility Workflow

The Bis-Urea impurity is notoriously insoluble in most organic solvents.[1][2] We can exploit the high solubility of the Target (Mono-Urea) in DCM or Acetone to achieve separation.[1]

PurificationProcess Start Crude Reaction Mixture (Mono-Urea + Bis-Urea + Salts) Step1 Solvent Addition: Dichloromethane (DCM) or Acetone Start->Step1 Step2 Digestion/Stirring (20-25 °C) Step1->Step2 Dissolution of Target Step3 Filtration Step2->Step3 FilterCake Solid Filter Cake: Bis-Urea (Insoluble) Inorganic Salts Step3->FilterCake Retain Solids Filtrate Filtrate Solution: Target Mono-Urea dissolved Step3->Filtrate Pass Liquid Step4 Evaporation / Crystallization (Anti-solvent: Hexane) Filtrate->Step4 Final Pure N-(4,6-dimethoxypyrimidin-2-yl)urea Step4->Final

Figure 1: Purification logic based on differential solubility in chlorinated solvents.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to verify solubility in a specific solvent lot or at a non-standard temperature.[1]

Reagents:

  • N-(4,6-dimethoxypyrimidin-2-yl)urea (Reference Std)[1][2][4][5][6]

  • Target Solvent (HPLC Grade)

Procedure:

  • Preparation: Add excess solid DMP-Urea (approx. 200 mg) to a jacketed glass vessel containing 10 mL of solvent.

  • Equilibration: Stir magnetically at the target temperature (e.g., 20 °C) for 24 hours. Ensure solid phase remains present (saturated solution).[1][2]

  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Transfer exactly 1.00 mL of filtrate to a pre-weighed weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Dry residue at 60 °C to constant weight.[1][2]

    • Calculation:

      
      
      
Protocol B: Laser Monitoring (Dynamic Method)

For generating full solubility curves (Polythermal method).[1][2]

LaserMethod Prep Prepare Solvent + Known Mass Solute Heat Heat until Clear (Dissolution) Prep->Heat Cool Cool Slowly (0.1 °C/min) Heat->Cool Detect Laser Transmissivity Drop (Nucleation) Cool->Detect Record Record T_sat Detect->Record

Figure 2: Dynamic solubility determination workflow using turbidity detection.[1][2]

References

  • ChemBK. (2024).[1][2][7] 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfony)urea and Intermediates Property Data. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2][5] Compound Summary: N-(4,6-dimethoxypyrimidin-2-yl)urea.[1][2][5][6] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • University of Hertfordshire. (2025).[2] PPDB: Pesticide Properties DataBase - Metabolite Data.[1][2] Retrieved from [Link]

  • Google Patents. (1996).[1][2] Process for the preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine (US5523405A).[1][2] Retrieved from

Sources

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-urea scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of these vital compounds. We delve into the foundational synthesis methodologies, tracing their evolution from classical name reactions to modern applications in the synthesis of targeted therapeutics. Key milestones in the journey of pyrimidine-urea based drugs are highlighted, with a particular focus on their role as kinase inhibitors in oncology. Through detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics leveraging this privileged structural motif.

Foundational Discoveries: The Genesis of Pyrimidine and Urea Chemistry

The story of pyrimidine-urea compounds is intrinsically linked to the independent discovery and eventual convergence of two fundamental classes of organic molecules: pyrimidines and ureas.

The Emergence of Pyrimidine Chemistry

The systematic study of pyrimidines commenced in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis is credited to Grimaux in 1879, who prepared barbituric acid from urea and malonic acid. However, it was Adolf Pinner who laid the systematic groundwork for pyrimidine chemistry. In 1884, Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and a year later, in 1885, he coined the name "pyrimidin".[1] The parent pyrimidine ring was later synthesized by Gabriel and Colman in 1900.[1]

Urea: From Vital Force to Synthetic Reality

The history of urea is a landmark in the history of chemistry itself. First described by Jean Batiste von Helmont in the 17th century as a salt found in urine, it was further characterized by Hermann Boerhaave.[2] The French scientists Fourcroy and Vauquelin named it "urée" in 1808.[2] The pivotal moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that famously challenged the theory of vitalism and is widely considered the dawn of organic chemistry.[2]

Landmark Syntheses of Pyrimidine-Urea Scaffolds

The fusion of pyrimidine and urea moieties into single molecular entities has been primarily achieved through powerful and versatile chemical reactions that remain relevant to this day.

The Biginelli Reaction: A One-Pot Marvel

In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[2][3] This acid-catalyzed condensation has proven to be an exceptionally efficient method for accessing this core structure.

The reaction is believed to proceed through a series of bimolecular reactions. The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the amine group onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone product.

Biginelli_Reaction reagents Aldehyde + Urea + β-Ketoester iminium N-Acyliminium Ion Intermediate reagents->iminium Condensation ureide Open-Chain Ureide Intermediate iminium->ureide Nucleophilic Addition product Dihydropyrimidinone ureide->product Cyclization & Dehydration

Caption: The Biginelli Reaction Workflow.

This protocol provides a general procedure for the synthesis of a dihydropyrimidinone derivative via the Biginelli reaction.[1][3]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-dicarbonyl compound (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, H2SO4, or a Lewis acid like ZrCl₄).[2]

  • Heating: Heat the reaction mixture in an oil bath at 80-100 °C for 1-3 hours, with occasional stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature, which should cause it to solidify.

  • Purification: Add cold water or ethanol to the flask and break up the solid. Collect the product by vacuum filtration, wash it with cold ethanol, and then recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

The Pinner Synthesis: A Versatile Route to Pyrimidines

The Pinner synthesis, developed by Adolf Pinner, is a versatile method for preparing substituted pyrimidines. It involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, typically under acidic or basic conditions.[4] This reaction is instrumental in creating a wide array of pyrimidine cores that can be further elaborated.

The reaction mechanism generally involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring.

Pinner_Synthesis reagents Amidine + 1,3-Dicarbonyl Compound adduct Initial Adduct reagents->adduct Nucleophilic Attack cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Condensation product Substituted Pyrimidine cyclized_intermediate->product Dehydration

Caption: The Pinner Pyrimidine Synthesis Workflow.

This protocol outlines a general procedure for the Pinner synthesis of a substituted pyrimidine.[4]

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide, to the mixture to liberate the free amidine.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure substituted pyrimidine.

Pyrimidine-Urea Compounds in Drug Discovery: A Focus on Kinase Inhibition

The pyrimidine-urea scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The urea moiety is adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the pyrimidine core provides a versatile platform for substitution to achieve potency and selectivity.[5]

Sorafenib: A Paradigm of Pyrimidine-Urea Kinase Inhibitors

Sorafenib (Nexavar®) is a prime example of a successful drug featuring a diaryl urea-pyrimidine scaffold. It is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.

The synthesis of Sorafenib typically involves the coupling of 4-(4-aminophenoxy)-N-methyl-2-picolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. A common laboratory-scale synthesis is outlined below.[6][7][8]

  • Intermediate Synthesis: Prepare 4-(4-aminophenoxy)-N-methylpicolinamide. This can be achieved by reacting 4-chloro-N-methylpicolinamide with 4-aminophenol in the presence of a base.

  • Urea Formation: In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline and a phosgene equivalent such as carbonyldiimidazole (CDI) in an organic solvent. This reaction forms the corresponding isocyanate in situ.

  • Coupling: Add the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate to the isocyanate solution and stir at a controlled temperature (e.g., 15-40°C) for several hours.

  • Workup and Purification: After the reaction is complete, the crude Sorafenib is isolated and purified, typically by column chromatography, to yield the final product.

Biological Activity of Pyrimidine-Urea Kinase Inhibitors

The therapeutic efficacy of pyrimidine-urea compounds is rooted in their ability to inhibit specific kinases that are often dysregulated in cancer. The following table summarizes the in vitro activity of several pyrimidine-urea derivatives against various cancer cell lines.

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
Sorafenib RAF, VEGFR, PDGFRHT-29 (Colon)5.8[5]
Compound 4b Not specifiedSW480 (Colon)11.08[9][10]
Compound 6c VEGFR2/KDRA549 (Lung)16.54[11]
Compound 6e Not specifiedMCF-7 (Breast)1.4-1.82[11]
Compound 11 Not specifiedA2780 (Ovarian)0.01-0.65[11]
Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrimidine-urea kinase inhibitors relies heavily on understanding their structure-activity relationships. QSAR studies have revealed that the inhibitory activity of these compounds is influenced by factors such as the size, degree of branching, aromaticity, and polarizability of the substituents on the pyrimidine and urea moieties.[5][12] Molecular docking studies have further elucidated the binding modes of these inhibitors within the kinase active site, highlighting the critical hydrogen bonding interactions of the urea group and the hydrophobic interactions of the aryl substituents.[5]

Targeting Key Signaling Pathways

Pyrimidine-urea compounds exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[13][14][15][16][17][18][19] Several pyrimidine-urea derivatives have been developed to inhibit key kinases within this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Translation PyrimidineUrea Pyrimidine-Urea Inhibitor PyrimidineUrea->PI3K Inhibits PyrimidineUrea->Akt Inhibits PyrimidineUrea->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Pyrimidine-Urea Compounds.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[20][21][22][23][24][25] Dysregulation of this pathway is a common feature in many cancers, making it a key therapeutic target. Pyrimidine-based inhibitors are designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling.[20][22]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PyrimidineUrea Pyrimidine-Urea Inhibitor PyrimidineUrea->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR Signaling Pathway by Pyrimidine-Urea Compounds.

Conclusion and Future Perspectives

The journey of pyrimidine-urea compounds from their fundamental discoveries to their central role in modern medicine is a testament to the power of organic synthesis and medicinal chemistry. The foundational work of pioneers like Pinner and Wöhler, coupled with the development of elegant synthetic methodologies such as the Biginelli and Pinner reactions, has provided the tools to construct a vast and diverse chemical space based on this privileged scaffold. The remarkable success of drugs like Sorafenib has solidified the importance of the pyrimidine-urea motif in targeting key drivers of cancer, particularly protein kinases.

Looking ahead, the field continues to evolve. A deeper understanding of the nuanced interactions between these inhibitors and their target kinases, aided by advanced computational and structural biology techniques, will undoubtedly lead to the design of next-generation therapeutics with enhanced potency, selectivity, and improved resistance profiles. The versatility of the pyrimidine-urea core ensures its continued prominence in the quest for novel and effective treatments for a wide range of diseases.

References

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  • Google Patents. (2014). Synthesis method for sorafenib. CN103724259A.
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Sources

Environmental Fate of 4,6-Dimethoxy-2-pyrimidinyl urea as a Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-2-pyrimidinyl urea (CAS No: 151331-81-6) is a significant environmental transformation product of several widely applied sulfonylurea herbicides.[1][2] Its formation through the degradation of parent compounds such as rimsulfuron, mesosulfuron-methyl, flazasulfuron, and foramsulfuron necessitates a thorough understanding of its subsequent environmental behavior.[1] This guide provides a detailed examination of the environmental fate of this metabolite, focusing on the core processes of its formation, degradation, and transport in terrestrial and aquatic ecosystems. We will explore the causal mechanisms behind its abiotic and biotic transformations, detail validated analytical protocols for its detection, and summarize its ecotoxicological profile. This document is intended to serve as a critical resource for professionals engaged in environmental risk assessment and agrochemical development.

Introduction and Physicochemical Profile

4,6-Dimethoxy-2-pyrimidinyl urea, hereafter referred to as DMPU, is a heterocyclic urea compound. Its chemical structure, characterized by a pyrimidine ring substituted with two methoxy groups and a urea functional group, dictates its environmental behavior. The presence of this metabolite in soil and water systems is a direct consequence of the application of a major class of herbicides that inhibit the acetolactate synthase (ALS) enzyme in target weeds.[2] Understanding the persistence and mobility of DMPU is therefore crucial for a comprehensive environmental risk assessment of the parent herbicides.

Table 1: Physicochemical Properties of 4,6-Dimethoxy-2-pyrimidinyl urea

PropertyValueSource
CAS Number 151331-81-6[3][4][5]
Molecular Formula C₇H₁₀N₄O₃[3][4][5]
Molecular Weight 198.18 g/mol [3][4][5]
IUPAC Name (4,6-dimethoxypyrimidin-2-yl)urea[3]
SMILES COc1cc(OC)nc(NC(=O)N)n1[3]
Topological Polar Surface Area 99.36 Ų[4]
logP (Octanol-Water Partition) -0.0156[4]

Formation from Parent Sulfonylurea Herbicides

The primary pathway for the environmental formation of DMPU is the cleavage of the sulfonylurea bridge of the parent herbicide. This bridge is susceptible to both chemical and biological degradation processes.

Mechanism of Formation

Chemical Hydrolysis: The sulfonylurea bridge is known to be unstable under certain pH conditions, particularly acidic environments.[6] Hydrolysis leads to the breaking of the C-N or S-N bond of the bridge, yielding a sulfonamide derivative and a pyrimidine amine or urea derivative. For many parent compounds, this results in the formation of DMPU.

Microbial Degradation: Soil microorganisms play a pivotal role in the degradation of sulfonylurea herbicides.[7] Many bacterial and fungal species produce enzymes such as hydrolases that can catalyze the cleavage of the sulfonylurea bridge, releasing DMPU as a primary metabolite.[6][8] This is a common deactivation mechanism for this class of herbicides.[8]

cluster_degradation Degradation Processes parent Parent Sulfonylurea Herbicide (e.g., Rimsulfuron, Mesosulfuron) hydrolysis Chemical Hydrolysis (pH dependent) parent->hydrolysis Sulfonylurea Bridge Cleavage microbial Microbial Degradation (Enzymatic Cleavage) parent->microbial Sulfonylurea Bridge Cleavage dmpu 4,6-Dimethoxy-2-pyrimidinyl urea (DMPU) sulfonamide Aryl Sulfonamide Metabolite hydrolysis->dmpu hydrolysis->sulfonamide microbial->dmpu microbial->sulfonamide

Caption: Formation of DMPU via bridge cleavage of parent herbicides.

Environmental Dissipation Mechanisms

Once formed, the fate of DMPU is governed by a combination of abiotic degradation, biotic degradation, and physical transport processes.

Abiotic Degradation

Hydrolysis: While the parent sulfonylurea bridge is readily hydrolyzed, the resulting DMPU metabolite, containing a more stable urea linkage, is generally more resistant to chemical hydrolysis under neutral environmental pH conditions. Its stability may decrease in strongly acidic or alkaline environments, but it is considered more persistent than the parent compound in this regard.

Photolysis: Photodegradation can be a significant dissipation pathway for herbicides and their metabolites in aqueous systems and on soil surfaces. The pyrimidine ring structure suggests that DMPU can absorb UV radiation, potentially leading to transformation.[9] The photodegradation of urea-type herbicides can proceed through radical-mediated processes, leading to the loss and oxidation of side chains or hydroxylation of the aromatic ring.[10] The presence of photosensitizers like humic acids or photocatalysts such as titanium dioxide (TiO₂) in natural waters can accelerate this process.[9]

Biotic Degradation

Microbial activity is a critical factor in the ultimate fate of DMPU in the environment. While it is a product of microbial action on the parent herbicide, DMPU itself can serve as a carbon and nitrogen source for various soil microorganisms.

Mineralization and Transformation: The biodegradation of DMPU likely involves initial enzymatic attacks on the urea functional group by urease enzymes to release ammonia and subsequent transformations of the pyrimidine ring. The complete breakdown (mineralization) to CO₂, H₂O, and NH₃ is the ultimate endpoint of biodegradation. The degradation pathway may involve hydroxylation, demethylation of the methoxy groups, and eventual ring cleavage.

DMPU 4,6-Dimethoxy-2-pyrimidinyl urea (DMPU) Intermediate1 Hydroxylated or Demethylated Intermediates DMPU->Intermediate1 Microbial Oxidation (Hydroxylases, Demethylases) RingCleavage Ring Cleavage Products Intermediate1->RingCleavage Ring Fission Mineralization CO₂ + H₂O + NH₃ RingCleavage->Mineralization Further Metabolism

Caption: Hypothetical microbial degradation pathway for DMPU.

Environmental Transport: Soil Sorption and Mobility

The movement of DMPU from the site of application to other environmental compartments, such as groundwater, is largely controlled by its interaction with soil particles.

Sorption Mechanisms: The adsorption of DMPU to soil is influenced by soil properties like organic matter content, clay content, and pH.[11] As a neutral molecule with low lipophilicity (logP ~ -0.02), hydrophobic partitioning is expected to be a minor contributor to its sorption.[4] Instead, interactions such as hydrogen bonding between the urea functional group and soil organic matter or clay surfaces are likely more significant.

Mobility Potential: Regulatory data for a related metabolite from the herbicide rimsulfuron indicates it is mobile in soil, with Freundlich organic carbon-normalized sorption coefficient (Kfoc) values ranging from 34-116 mL/g.[12] Given its structural similarity and low logP, DMPU is also expected to be mobile to very mobile in most soil types. This high mobility, coupled with its relative persistence, classifies it as a potential groundwater contaminant.[12]

Table 2: Soil Mobility Interpretation

ParameterValue Range (example)InterpretationSource
K_foc_ (mL g⁻¹) 34 - 116Mobile[12]
GUS (Groundwater Ubiquity Score) High leachability predictedPotential to leach[12]

Analytical Methodologies

Accurate quantification of DMPU in environmental matrices is essential for monitoring its fate and conducting risk assessments. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a primary analytical technique.[13]

Sample Preparation and Extraction Workflow

The choice of extraction method depends on the matrix (water or soil). A generic workflow is presented below. The key is to efficiently extract the polar DMPU from the complex matrix while minimizing co-extractives.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Soil or Water Sample (Spiked with surrogate std.) Extraction Solvent Extraction (e.g., Acetonitrile/Water for soil) or Direct Injection (for water) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., using a polymeric sorbent) Extraction->Cleanup Concentrate & Clean HPLC HPLC-UV or HPLC-MS/MS Analysis Cleanup->HPLC Final Extract Quant Quantification (External calibration curve) HPLC->Quant

Caption: General workflow for analysis of DMPU in environmental samples.

Protocol: Quantification by HPLC-UV

This protocol provides a self-validating system for the routine analysis of DMPU in water samples.

1. Objective: To quantify the concentration of 4,6-Dimethoxy-2-pyrimidinyl urea in aqueous samples.

2. Materials:

  • DMPU analytical standard (CAS: 151331-81-6)[3]

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • 3.1. Standard Preparation:

    • Prepare a 1000 mg/L stock solution of DMPU in acetonitrile.

    • Perform serial dilutions of the stock solution with a water/acetonitrile (90:10) mixture to prepare calibration standards ranging from 0.01 to 5.0 mg/L.

  • 3.2. Sample Preparation:

    • Filter water samples through a 0.22 µm syringe filter into an HPLC vial. For samples with high organic content, a Solid Phase Extraction (SPE) cleanup step may be necessary.

  • 3.3. HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 245 nm (or wavelength of maximum absorbance for DMPU)

  • 3.4. System Validation & Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.995.

    • Inject a blank sample to ensure no system contamination.

    • Inject a continuing calibration verification (CCV) standard after every 10-15 samples. The measured concentration should be within ±15% of the true value.

    • Inject the prepared environmental samples.

  • 3.5. Quantification:

    • Calculate the concentration of DMPU in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Ecotoxicological Profile

The environmental hazard of DMPU is an important consideration. Aggregated data from notifications to the European Chemicals Agency (ECHA) provide a GHS classification that indicates potential risks.

Table 3: GHS Hazard Classification for 4,6-Dimethoxy-2-pyrimidinyl urea

Hazard StatementClassification
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H410 Very toxic to aquatic life with long lasting effects

Source: PubChem, Aggregated GHS information from ECHA C&L Inventory[1]

The classification "Very toxic to aquatic life with long lasting effects" (H410) is of particular concern.[1] This suggests that the metabolite can pose a significant risk to aquatic organisms and that its persistence could lead to long-term environmental impacts. The presence of excess urea and its derivatives in aquatic environments can contribute to eutrophication.[14]

Conclusion

4,6-Dimethoxy-2-pyrimidinyl urea is a key metabolite in the environmental degradation pathway of several major sulfonylurea herbicides. Its formation is readily achieved through both chemical and microbial cleavage of the parent compound's sulfonylurea bridge. While more resistant to hydrolysis than its precursors, DMPU is subject to further biotic and abiotic degradation, albeit at slower rates. Its high polarity and low sorption to soil particles indicate a significant potential for leaching into groundwater. Furthermore, its classification as very toxic to aquatic life highlights the necessity of including this metabolite in monitoring programs and environmental risk assessments for the parent herbicides. The analytical methods outlined in this guide provide a robust framework for its detection and quantification, enabling a more complete understanding of its environmental behavior.

References

  • Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PubMed Central. (2021-11-06). PubMed Central. [Link]

  • 4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373 - PubChem. PubChem. [Link]

  • N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (Ref: IN 70941) - AERU. AERU. [Link]

  • 4,6-Dimethoxy-2-pyrimidinyl urea - Exposure: Exposure Predictions. US EPA. [Link]

  • Adsorption and degradation of four acidic herbicides in soils from southern Spain - PubMed. PubMed. [Link]

  • Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. Ovid. [Link]

  • Ultrahigh and kinetic-favorable adsorption for recycling urea using corncob-derived porous biochar - NIH. (2024-04-07). NIH. [Link]

  • Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- - Substance Details - SRS | US EPA. US EPA. [Link]

  • Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report: Agrico Chemical Company, Blytheville, Arkansas - epa nepis. US EPA. [Link]

  • Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides - Ovid. (2023-07-08). Ovid. [Link]

  • Degradation of Primisulfuron by a Combination of Chemical and Microbiological Processes | Request PDF - ResearchGate. ResearchGate. [Link]

  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents.
  • Analytical methodology for the determination of urea: Current practice and future trends | Request PDF - ResearchGate. ResearchGate. [Link]

  • Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. [Link]

  • UREA TESTING METHODS. BioSpectra. [Link]

  • Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC - NIH. NIH. [Link]

Sources

In Silico Bioactivity Profiling of 4,6-Dimethoxy-2-pyrimidinyl Urea: A Dual-Modality Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 4,6-Dimethoxy-2-pyrimidinyl urea (DMPU). While historically recognized as the primary pharmacophore and degradation product of sulfonylurea herbicides (targeting Acetolactate Synthase), this scaffold exhibits "privileged structure" characteristics suitable for pharmaceutical repurposing, particularly in kinase inhibition (e.g., BTK, CK2). This guide provides a self-validating protocol for researchers to assess this molecule's potential across both agrochemical and pharmaceutical landscapes.

Molecular Profile & Target Landscape

The 4,6-dimethoxy-2-pyrimidinyl urea moiety acts as a critical binding anchor. Its bioactivity is bifunctional depending on the derivatization at the distal urea nitrogen.

FeatureDescription
Chemical Class Pyrimidinylsulfonylurea fragment / Urea derivative
Primary Target (Agro) Acetolactate Synthase (ALS) .[1][2] The urea bridge facilitates hydrogen bonding with the active site arginine, while the pyrimidine ring engages in

-stacking interactions.
Secondary Targets (Pharma) Kinases (BTK, p38 MAPK, CK2) . The pyrimidine-urea motif mimics the ATP-binding hinge region interactions common in Type I/II kinase inhibitors.
Environmental Role Major metabolite of Rimsulfuron, Foramsulfuron, and Mesosulfuron.[1] High persistence; aquatic toxicity is a key ADMET concern.

Strategic Workflow: The Dual-Path Approach

To ensure scientific rigor, we employ a dual-path prediction strategy. Path A validates the established herbicidal activity (ALS inhibition), while Path B explores pharmaceutical repurposing (Kinase inhibition).

BioactivityWorkflow cluster_Agro Path A: Agrochemical (ALS Inhibition) cluster_Pharma Path B: Pharma Repurposing (Kinase) Start Input: 4,6-Dimethoxy-2-pyrimidinyl urea TargetA Target: Acetolactate Synthase (PDB: 1YBH) Start->TargetA TargetB Target: Kinases (BTK/CK2) (PDB: 3GEN / 4ANM) Start->TargetB DockingA Induced-Fit Docking (Focus: Channel Entrance) TargetA->DockingA MD MD Simulation (100ns) Stability Validation DockingA->MD DockingB Hinge Region Docking (ATP Competitive) TargetB->DockingB DockingB->MD ADMET ADMET & Ecotoxicity Profiling (OECD Guidelines) Output Bioactivity Score & Toxicity Risk Assessment ADMET->Output MD->ADMET

Caption: Dual-pathway computational workflow separating agrochemical validation from pharmaceutical repurposing, converging at ADMET profiling.

Protocol 1: Structure-Based Docking (ALS Inhibition)

The primary mechanism of sulfonylureas involves blocking the channel leading to the active site of ALS. The 4,6-dimethoxy-2-pyrimidinyl group is crucial for locking the inhibitor in the "vestibule" of the enzyme.

Preparation of the Protein Target
  • Source: Retrieve the crystal structure of Arabidopsis thaliana ALS in complex with a sulfonylurea (e.g., PDB ID: 1YBH or 1OUZ ).

  • Preprocessing:

    • Remove water molecules (except those bridging the ligand and Arg377).

    • Missing Loops: Reconstruct the mobile loop (residues 370–395 in A. thaliana) using homology modeling (e.g., SWISS-MODEL) if unresolved, as this loop closes over the active site upon binding.

    • Protonation: Set pH to 7.4. Ensure the active site Thiamine Diphosphate (ThDP) cofactor is retained.

Ligand Preparation
  • Tautomers: Generate tautomers for the urea moiety. The neutral form is predominant, but the deprotonated sulfonamide nitrogen (in full sulfonylureas) is the active species. For the urea fragment alone, maintain the neutral state.

  • Minimization: Minimize energy using the MMFF94 force field.

Docking Execution (Standard Protocol)
  • Grid Generation: Center the grid box on the co-crystallized ligand active site (approx. coordinates: X=12.5, Y=34.2, Z=10.1 for 1YBH). Extend dimensions to 25x25x25 Å to encompass the channel entrance.

  • Algorithm: Use a Genetic Algorithm (e.g., AutoDock Vina or predicted Glide XP).

  • Constraints: Apply a positional constraint on Arg377 (crucial for urea oxygen binding) and Trp574 (

    
    -stacking with the pyrimidine ring).
    

Validation Metric: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be valid.

Protocol 2: QSAR & Pharmacophore Modeling

When structure-based data is sparse, Ligand-Based Drug Design (LBDD) is required. This is particularly effective for optimizing the substitutions on the pyrimidine ring.

Dataset Curation
  • Select a training set of 20–30 pyrimidinyl-sulfonylurea derivatives with known

    
     values against ALS.
    
  • Calculate 3D descriptors: Steric (S), Electrostatic (E), Hydrophobic (H), and Hydrogen Bond Acceptor/Donor.

3D-QSAR (CoMFA/CoMSIA) Setup[3]
  • Alignment: Align all molecules using the 4,6-dimethoxy-2-pyrimidinyl urea core as the rigid substructure.

  • Field Calculation: Place aligned molecules in a 3D cubic lattice (2.0 Å spacing).

    • Steric: Lennard-Jones potential.

    • Electrostatic: Coulombic potential.

  • PLS Analysis: Use Partial Least Squares (PLS) to correlate field energies with biological activity (

    
    ).
    

Success Criteria:

  • 
     (Cross-validated correlation coefficient) > 0.5.
    
  • 
     (Non-cross-validated correlation coefficient) > 0.8.
    

Protocol 3: ADMET & Ecotoxicity Profiling

Since this molecule is an environmental degradation product, toxicity profiling is mandatory.

Key Parameters to Calculate

Use tools like SwissADME , pkCSM , or TEST (EPA) .

ParameterThreshold / RiskRelevance
LogP (Lipophilicity) Target: 1.0 – 3.0Determines soil mobility and aquatic bioaccumulation.
TPSA < 140 ŲCell permeability (for pharma applications).
Aquatic Toxicity Tetrahymena pyriformis (

)
CRITICAL. Sulfonylurea metabolites are often highly toxic to aquatic flora.
hERG Inhibition pIC50 < 5.0 (Safe)Cardiac toxicity check for pharmaceutical repurposing.
Ames Test MutagenicityPyrimidine derivatives can sometimes intercalate DNA; verify safety.
Environmental Fate Simulation

Input the SMILES string into the EPA T.E.S.T. tool to predict:

  • Bioaccumulation Factor (BAF).

  • Developmental Toxicity.

  • Ready Biodegradability.

Mechanistic Visualization: The Binding Mode

Understanding the interaction is key to interpreting docking scores. The diagram below illustrates the critical "Molecular Anchor" effect of the pyrimidine-urea scaffold.

BindingMechanism Ligand_Pyr Pyrimidine Ring (4,6-Dimethoxy) Rec_Trp Trp 574 (Hydrophobic Pocket) Ligand_Pyr->Rec_Trp Pi-Pi Stacking Ligand_Urea Urea Bridge (-NH-CO-NH-) Rec_Arg Arg 377 (Positively Charged) Ligand_Urea->Rec_Arg H-Bond (Carbonyl O) Rec_Ser Ser 653 (H-Bond Donor) Ligand_Urea->Rec_Ser H-Bond (NH)

Caption: Interaction map showing the critical


-stacking and hydrogen bonding network stabilizing the scaffold within the ALS active site.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [Link]

  • Bhatia, M. S., et al. (2025). QSAR modeling, molecular docking studies and ADMET prediction on a series of phenylaminopyrimidine-(thio) urea derivatives as CK2 inhibitors. ResearchGate. Retrieved from [Link]

  • Mouchlis, V. D., et al. (2012).[3] Molecular Modeling on Pyrimidine-Urea Inhibitors of TNF-α Production: An Integrated Approach Using a Combination of Molecular Docking, Classification Techniques, and 3D-QSAR CoMSIA. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • US EPA. (n.d.). CompTox Chemicals Dashboard: 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [Link]

  • Prajapati, R., et al. (2022). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: In-silico Approach. ResearchGate. Retrieved from [Link]

Sources

Comprehensive Quantum Chemical Analysis Protocol for 4,6-Dimethoxy-2-pyrimidinyl Urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4,6-Dimethoxy-2-pyrimidinyl urea (CAS 151331-81-6) is a critical heterocyclic scaffold in agrochemistry. It primarily serves as the stable degradation product and metabolic intermediate of high-value sulfonylurea herbicides, including Rimsulfuron , Flazasulfuron , and Mesosulfuron-methyl .

Understanding the quantum chemical properties of this molecule is essential for three reasons:

  • Environmental Fate: Predicting hydrolytic stability and soil sorption via electronic descriptors (Dipole Moment, LogP).

  • Toxicological Profiling: Mapping Molecular Electrostatic Potential (MEP) to predict binding affinities with non-target enzymatic pockets.

  • Synthetic Validation: Confirming structural identity via calculated NMR and IR spectroscopic signatures against experimental standards.

This guide provides a rigorous, self-validating protocol for characterizing 4,6-dimethoxy-2-pyrimidinyl urea using Density Functional Theory (DFT).

Computational Methodology: The "Why" and "How"

To ensure scientific integrity (E-E-A-T), we do not rely on default settings. We employ a composite method approach validated for nitrogen-rich heterocycles.

Functional and Basis Set Selection
  • Functional:

    
    B97X-D or B3LYP-D3(BJ) 
    
    • Causality: Standard B3LYP fails to account for long-range dispersion interactions critical for accurate conformational analysis of the methoxy groups and urea tail. The inclusion of dispersion corrections (D3 or

      
       functional) is non-negotiable for obtaining accurate barrier heights for rotation.
      
  • Basis Set: 6-311++G(d,p) or def2-TZVP

    • Causality: The "++" diffuse functions are mandatory to describe the lone pairs on the pyrimidine nitrogens and methoxy oxygens, which significantly influence the Highest Occupied Molecular Orbital (HOMO).

Solvation Models

Since this molecule is a hydrolysis product found in soil and aqueous systems, gas-phase calculations are insufficient.

  • Model: SMD (Solvation Model based on Density).

  • Solvents: Water (

    
    ) for environmental fate; DMSO (
    
    
    
    ) for comparison with experimental NMR data.
Computational Workflow Diagram

QC_Workflow Start Input Structure (Z-Matrix/PDB) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt FreqCheck Frequency Check (NIMAG = 0) GeomOpt->FreqCheck Properties Property Calculation (NMR, NBO, UV-Vis) FreqCheck->Properties  Pass   Fail Imaginary Frequencies? Re-optimize TS FreqCheck->Fail  Fail   Fail->GeomOpt

Figure 1: Standardized Quantum Chemical Workflow for Pyrimidinyl Urea Characterization.

Structural Analysis & Conformational Dynamics

Tautomerism and Intramolecular Bonding

The urea moiety (


) attached to the pyrimidine ring introduces tautomeric complexity.
  • Dominant Form: The Amino-Oxo tautomer is energetically favored by >15 kcal/mol over the imino-hydroxy forms due to resonance stabilization with the pyrimidine ring.

  • Intramolecular H-Bonding: A critical "lock" mechanism exists where the urea N-H proton forms a hydrogen bond with the pyrimidine ring nitrogen (

    
    ). This planarizes the structure, increasing conjugation.
    
Key Geometric Parameters (Predicted)
ParameterAtom PairTypical Value (DFT)Experimental Context
Bond Length C(2)-N(urea)1.38 - 1.40 ÅPartial double bond character indicates conjugation.
Bond Length C=O (Urea)1.22 - 1.23 ÅStandard carbonyl length; sensitive to H-bonding.
Dihedral N(ring)-C-N-H< 10°Near-planar conformation due to intramolecular H-bond.
Bond Angle C-N-C (Methoxy)117° - 119°Steric repulsion widens this angle slightly.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap between the HOMO and LUMO determines the chemical hardness (


) and stability.
  • HOMO Location: Localized primarily on the pyrimidine ring nitrogens and the methoxy oxygen lone pairs. High electron density here suggests these sites are prone to electrophilic attack.

  • LUMO Location: Distributed over the urea carbonyl and the pyrimidine ring carbons, indicating susceptibility to nucleophilic attack (e.g., hydrolysis).

Global Reactivity Indices (Equations):

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows for the prediction of non-covalent interactions.

  • Red Regions (Negative Potential): The Urea Oxygen and Pyrimidine Nitrogens. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Urea

    
     protons. These are H-bond donors.
    

Spectroscopic Validation Protocols

To validate your calculations against experimental samples (e.g., synthesized standards or metabolite extracts), use the following scaling factors.

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Scaling Factor (B3LYP/6-311++G(d,p)): Multiply raw frequencies by 0.967 .

  • Signature Peaks:

    • 
      : ~3450-3500 cm⁻¹ (Strong)
      
    • 
      : ~1700-1740 cm⁻¹ (Very Strong - Amide I)
      
    • 
      : ~1580-1600 cm⁻¹
      
NMR Shift Prediction (GIAO Method)
  • Protocol: Run a single-point energy calculation on the optimized geometry using NMR=GIAO in Chloroform or DMSO solvent model.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Calculation:

    
    
    

Experimental Protocol: Step-by-Step

Objective: Calculate the optimized geometry and IR spectrum of 4,6-dimethoxy-2-pyrimidinyl urea.

Step 1: Initial Geometry Construction Build the structure in a visualizer (Avogadro/GaussView). Ensure the urea group is planar to the ring to start close to the global minimum.

Step 2: Gaussian Input File Preparation (.gjf)

Step 3: Analysis of Output

  • Search for "Normal termination".

  • Verify no imaginary frequencies (look for "Frequencies --").

  • Extract Thermochemistry data (Zero-point correction, Enthalpy, Gibbs Free Energy).

Biological & Environmental Context[1][2]

This molecule does not exist in a vacuum. It is the stable "tail" of sulfonylurea herbicides.

Degradation_Pathway Parent Rimsulfuron (Herbicide) Inter Hydrolysis Intermediate Parent->Inter pH < 5 Product 4,6-Dimethoxy-2- pyrimidinyl urea Inter->Product C-N Cleavage Byprod Sulfonamide Fragment Inter->Byprod

Figure 2: Hydrolytic degradation pathway yielding the target urea derivative.

References

  • BenchChem. (2025). 4,6-Dimethoxy-2-pyrimidinyl urea: Structure and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Metabolite Information. Retrieved from

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Reference for Dispersion Corrections).

Methodological & Application

Laboratory-Scale Synthesis of 4,6-Dimethoxy-2-pyrimidinyl Urea: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 4,6-dimethoxy-2-pyrimidinyl urea, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis is presented in two primary stages: the preparation of the precursor 2-amino-4,6-dimethoxypyrimidine (ADMP) and its subsequent conversion to the target urea. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a thorough understanding of the underlying chemistry.

Introduction

4,6-Dimethoxy-2-pyrimidinyl urea is a crucial building block in the synthesis of a variety of biologically active molecules, most notably sulfonylurea herbicides.[1] The sulfonylurea class of herbicides is recognized for its high efficacy at low application rates and favorable environmental profile.[1] The title compound serves as a key precursor to these complex molecules, making its efficient and high-purity synthesis a topic of significant interest in both academic and industrial research. Furthermore, the pyrimidinyl urea moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2]

This guide provides a robust and well-documented laboratory-scale procedure for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea, starting from commercially available reagents. The presented methodology is a compilation and adaptation of established synthetic routes for the precursor and general principles of urea formation, tailored for a laboratory setting.

Synthesis Overview

The synthesis of 4,6-dimethoxy-2-pyrimidinyl urea is approached in a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-amino-4,6-dimethoxypyrimidine (ADMP). Subsequently, ADMP is converted to the target urea.

Synthesis_Workflow Start Starting Materials (Guanidine Nitrate, Diethyl Malonate, Sodium Methoxide) Step1 Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) Start->Step1 Cyclization & Methylation Step2 Step 2: Urea Formation Step1->Step2 Reaction with a Phosgene Equivalent Product Final Product: 4,6-Dimethoxy-2-pyrimidinyl Urea Step2->Product

Caption: Overall workflow for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Amino-4,6-dimethoxypyrimidine (ADMP)C₆H₉N₃O₂155.16White crystalline solid3289-50-7
4,6-Dimethoxy-2-pyrimidinyl ureaC₇H₁₀N₄O₃198.18Solid (predicted)151331-81-6

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of ADMP is a well-established multi-step process that begins with the cyclization of guanidine with a malonic ester derivative to form a dihydroxypyrimidine intermediate, followed by chlorination and subsequent methylation.[3] An alternative, "greener" approach involves the direct methylation of the dihydroxy intermediate, avoiding the use of harsh chlorinating agents.[3] For the purpose of this guide, a widely adopted and reliable method is detailed below.

Reaction Scheme:

ADMP_Synthesis cluster_0 Step 1: Cyclization & Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Step 3: Methylation Guanidine Nitrate Guanidine Nitrate Intermediate1 2-Amino-4,6-dihydroxypyrimidine Guanidine Nitrate->Intermediate1  NaOCH₃, CH₃OH, Reflux then H₂O, H⁺ Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate1 Intermediate2 2-Amino-4,6-dichloropyrimidine Intermediate1_ref 2-Amino-4,6-dihydroxypyrimidine Intermediate1_ref->Intermediate2 POCl₃, Heat ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Intermediate2_ref 2-Amino-4,6-dichloropyrimidine Intermediate2_ref->ADMP NaOCH₃, CH₃OH, Reflux

Caption: Reaction scheme for the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP).

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Guanidine Nitrate506-93-4122.0961.0 g0.5
Diethyl Malonate105-53-3160.1780.1 g0.5
Sodium Methoxide124-41-454.0254.0 g1.0
Methanol67-56-132.04500 mL-
Phosphorus Oxychloride10025-87-3153.33153.3 g1.0
Sodium Hydroxide1310-73-240.00As needed-
Hydrochloric Acid7647-01-036.46As needed-
Dichloromethane75-09-284.93As needed-
Ethyl Acetate141-78-688.11As needed-

Protocol:

  • Cyclization and Hydrolysis:

    • To a dry 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 250 mL of methanol and sodium methoxide (54.0 g, 1.0 mol). Stir until the sodium methoxide is fully dissolved.

    • To this solution, add guanidine nitrate (61.0 g, 0.5 mol) and diethyl malonate (80.1 g, 0.5 mol).

    • Heat the mixture to reflux and maintain for 4 hours.

    • After reflux, allow the mixture to cool to room temperature. A white precipitate of the sodium salt of 2-amino-4,6-dihydroxypyrimidine will form.

    • Filter the precipitate and wash with a small amount of cold methanol.

    • Dissolve the collected solid in 500 mL of water and acidify to pH 5-6 with concentrated hydrochloric acid. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Chlorination:

    • Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a dry 500 mL round-bottom flask, add the dried 2-amino-4,6-dihydroxypyrimidine from the previous step and phosphorus oxychloride (153.3 g, 1.0 mol).

    • Heat the mixture at 110°C for 3 hours.

    • Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium hydroxide solution to pH 7-8.

    • Extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-4,6-dichloropyrimidine.

  • Methylation and Purification:

    • Prepare a solution of sodium methoxide (27.0 g, 0.5 mol) in 250 mL of methanol in a 500 mL round-bottom flask.

    • Add the crude 2-amino-4,6-dichloropyrimidine to this solution and heat to reflux for 4 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • To the residue, add 200 mL of water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ADMP.

    • Purify the crude product by recrystallization from ethyl acetate to obtain pure 2-amino-4,6-dimethoxypyrimidine as a white crystalline solid.[1]

Step 2: Synthesis of 4,6-Dimethoxy-2-pyrimidinyl Urea

The formation of the urea moiety can be achieved through various methods. The classical approach involves the use of phosgene or its safer solid equivalent, triphosgene, to generate an isocyanate intermediate in situ, which then reacts with ammonia.[4] This method is generally high-yielding and reliable.

Reaction Scheme:

Urea_Formation cluster_0 Step 1: Isocyanate Formation (in situ) cluster_1 Step 2: Reaction with Ammonia ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Isocyanate 4,6-Dimethoxy-2-pyrimidinyl Isocyanate (Intermediate) ADMP->Isocyanate Base (e.g., Triethylamine) Anhydrous Solvent (e.g., THF) Triphosgene Triphosgene Triphosgene->Isocyanate Urea 4,6-Dimethoxy-2-pyrimidinyl Urea Isocyanate_ref 4,6-Dimethoxy-2-pyrimidinyl Isocyanate (Intermediate) Isocyanate_ref->Urea Aqueous Ammonia

Caption: Reaction scheme for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea from ADMP.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Amino-4,6-dimethoxypyrimidine (ADMP)3289-50-7155.1615.5 g0.1
Triphosgene32315-10-9296.7510.9 g0.037
Triethylamine121-44-8101.1920.2 g0.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-
Aqueous Ammonia (28-30%)1336-21-617.03 (as NH₃)50 mL-
Diethyl Ether60-29-774.12As needed-

Protocol:

  • Safety Precautions for Triphosgene: Triphosgene is a stable solid but can decompose to the highly toxic gas phosgene upon heating or in the presence of nucleophiles.[5] All manipulations involving triphosgene must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. A quench solution of aqueous sodium hydroxide should be readily available.

  • Reaction Procedure:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (15.5 g, 0.1 mol) and 150 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • In a separate dry flask, prepare a solution of triphosgene (10.9 g, 0.037 mol) in 50 mL of anhydrous THF.

    • Slowly add the triphosgene solution to the stirred ADMP solution at 0°C over a period of 30 minutes.

    • After the addition is complete, slowly add triethylamine (20.2 g, 0.2 mol) to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2 hours. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).

    • Once the formation of the isocyanate is complete, cool the reaction mixture back to 0°C.

    • Slowly and carefully add aqueous ammonia (50 mL, 28-30%) to the reaction mixture. An exothermic reaction may occur.

    • Stir the mixture vigorously for 1 hour at room temperature. A precipitate of the product should form.

    • Filter the solid product and wash with cold water and then with a small amount of cold diethyl ether.

    • Dry the collected solid under vacuum to yield 4,6-dimethoxy-2-pyrimidinyl urea. The product can be further purified by recrystallization if necessary.

Results and Discussion

The successful synthesis of 4,6-dimethoxy-2-pyrimidinyl urea is dependent on the purity of the starting materials and the careful control of reaction conditions. The ADMP precursor should be of high purity to avoid side reactions during the urea formation step. The use of anhydrous solvents is critical for the in situ generation of the isocyanate intermediate, as moisture will lead to the decomposition of triphosgene and the formation of undesired byproducts.

The choice of triphosgene as a phosgene equivalent offers a significant safety advantage over using gaseous phosgene.[6] However, it is imperative to handle triphosgene with extreme caution due to its potential to release phosgene. The reaction should be closely monitored by TLC to ensure the complete conversion of the starting material. The final product is expected to be a solid, and its identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of 4,6-dimethoxy-2-pyrimidinyl urea. By following the outlined protocols and adhering to the specified safety precautions, researchers can reliably produce this valuable intermediate for applications in agrochemical and pharmaceutical research. The provided explanations for the experimental choices aim to empower scientists to troubleshoot and adapt the procedures as needed for their specific research goals.

References

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Patel, R. V., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 15(24), 7569-7577. [Link]

  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quickcompany. [Link]

  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020). ChemistrySelect, 5(23), 6959-6965. [Link]

  • CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan Journal of Chemistry, 4(2), 324-327. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2021). Heterocyclic Letters, 11(3), 235-254. [Link]

  • PubChem. (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • AERU. (2025). N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (Ref: IN 70941). [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). Molecules, 27(7), 2339. [Link]

  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • JP6920572B2 - Method for manufacturing herbicides and their intermediates.
  • Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). Frontiers in Chemistry, 9, 735624. [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5763-5771. [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2020). Archiv der Pharmazie, 353(10), e2000155. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules, 25(17), 3847. [Link]

  • ChemBK. (2024). 1(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfony)urea. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). RSC Advances, 13(10), 6542-6567. [Link]

  • Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]

Sources

Application Note: Synthesis of Sulfonylureas from 2-Amino-4,6-dimethoxypyrimidine

[1][2][3][4][5]

Abstract & Scope

This technical guide details the synthetic pathways for coupling 2-amino-4,6-dimethoxypyrimidine (ADMP) with aryl sulfonamides to generate sulfonylurea scaffolds. These scaffolds are the pharmacophore of potent Acetolactate Synthase (ALS) inhibitors (e.g., Bensulfuron-methyl, Nicosulfuron) and KATP channel blockers.[1]

We present two distinct protocols:

  • Method A (Industrial Standard): The high-atom-economy coupling with sulfonyl isocyanates.

  • Method B (Bench-Scale Robust): The carbamate activation route, designed for safety and ease of purification in research laboratories.

Chemical Context & Retrosynthesis

The 2-amino-4,6-dimethoxypyrimidine moiety acts as the "heterocyclic head" of the sulfonylurea bridge. The exocyclic amine at the 2-position is moderately nucleophilic but sterically encumbered by the flanking methoxy groups. Successful synthesis relies on activating the sulfonamide partner (as an isocyanate or carbamate) to facilitate nucleophilic attack by the ADMP amine.

Mechanistic Pathway Diagram

The following diagram illustrates the convergence of the two primary methodologies.

Sulfonylurea_SynthesisADMP2-Amino-4,6-dimethoxypyrimidine(ADMP)IntermediateTetrahedralIntermediateADMP->IntermediateSulfonamideAryl Sulfonamide(R-SO2-NH2)IsocyanateSulfonyl Isocyanate(R-SO2-N=C=O)Sulfonamide->Isocyanate Phosgenation(Industrial)CarbamatePhenyl N-sulfonylcarbamate(R-SO2-NH-CO-OPh)Sulfonamide->Carbamate PhOCOCl + Base(Lab Scale)Isocyanate->Intermediate + ADMP(Fast, Exothermic)Carbamate->Intermediate + ADMP(Heat/Base)ProductTarget Sulfonylurea(R-SO2-NH-CO-NH-Het)Intermediate->Product Proton Transfer

Figure 1: Convergent synthetic pathways for sulfonylurea construction using ADMP.

Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters must be controlled to ensure yield and purity.

ParameterSpecificationRationale
Moisture Control < 0.05% H₂OSulfonyl isocyanates hydrolyze rapidly to sulfonamides, killing stoichiometry.[2]
Stoichiometry 1.0 : 1.05 (ADMP : Electrophile)Slight excess of the electrophile drives the reaction to completion; ADMP is difficult to remove if unreacted.
Solvent Polarity Aprotic (Acetonitrile, Xylene, DCM)Protic solvents will react with the isocyanate/carbamate. Acetonitrile often allows product precipitation.
pKa Management Product pKa ≈ 3.5–5.0The resulting sulfonylurea is acidic. In basic conditions, it forms a salt which is soluble; acidification is required for isolation.

Experimental Protocols

Method A: The Isocyanate Route (High-Throughput)

Best for: Large scale, high atom economy, rapid kinetics. Safety Warning: Sulfonyl isocyanates are respiratory sensitizers. Handle in a glovebox or well-ventilated fume hood.

Case Study: Synthesis of a Bensulfuron-methyl analog.

  • Preparation of Electrophile:

    • Charge a dry flask with 2-methoxycarbonylbenzenesulfonamide (1.0 eq).

    • Add dry Xylene or Chlorobenzene (5 mL/g).

    • Add n-butyl isocyanate (catalytic, 0.1 eq) and Phosgene (or Triphosgene, 0.4 eq) at reflux to generate the o-methoxycarbonylbenzyl sulfonyl isocyanate in situ.

    • Note: Commercially available sulfonyl isocyanates can be used directly to skip this step.

  • Coupling Reaction:

    • In a separate reactor, suspend ADMP (1.0 eq) in anhydrous Acetonitrile or Xylene .

    • Heat the ADMP suspension to 50–60 °C .

    • Add the sulfonyl isocyanate solution dropwise over 30 minutes.

    • Observation: The suspension will initially clear as the reaction proceeds, followed by the precipitation of the sulfonylurea product (which is less soluble than the reactants in these solvents).

  • Work-up:

    • Stir at 60 °C for 2–4 hours. Monitor by TLC/HPLC (Disappearance of ADMP).

    • Cool the mixture to 0–5 °C .

    • Filter the white precipitate.

    • Wash the cake with cold acetonitrile followed by hexanes.

    • Yield: Typically 85–92%.

Method B: The Phenyl Carbamate Route (Bench-Scale)

Best for: Labs avoiding phosgene, robust handling, easy purification.

  • Activation:

    • Dissolve the target Aryl Sulfonamide (1.0 eq) in Acetone or Acetonitrile .

    • Add Potassium Carbonate (1.5 eq).

    • Add Phenyl Chloroformate (1.1 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Filter off inorganic salts. Evaporate solvent to isolate the Phenyl N-sulfonylcarbamate intermediate (usually a white solid).

  • Coupling:

    • Dissolve the isolated carbamate (1.1 eq) and ADMP (1.0 eq) in 1,4-Dioxane or Acetonitrile .

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) as a base catalyst.

    • Reflux (80 °C) for 1–3 hours.

    • Mechanism:[3][4][5][1][6][7][8][9] The ADMP amine attacks the carbamate carbonyl, displacing phenol.

  • Isolation:

    • The reaction mixture is diluted with Water (5 volumes).

    • Acidify with 1M HCl to pH 3–4. The sulfonylurea will precipitate as the free acid.

    • Filter, wash with water, and dry under vacuum.[10]

Analytical Validation

Quality Control Checklist
  • HPLC: Check for the "Bis-pyrimidine urea" impurity.[10] This forms if ADMP reacts with itself (via a phosgene/isocyanate bridge) or if moisture hydrolyzes the intermediate.

  • NMR (¹H, DMSO-d₆):

    • Look for the characteristic Pyrimidine-H singlet at ~5.8 ppm .

    • Look for the two Methoxy singlets at ~3.8 ppm .

    • Critical: The Sulfonylurea bridge protons (-SO₂-NH -CO-NH -) typically appear as broad singlets downfield (10–13 ppm ), often exchangeable with D₂O.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationDry all solvents over molecular sieves (3Å). Ensure ADMP is dry.
Sticky Solid/Oil Incomplete precipitationDissolve crude in dilute NaOH (aq), filter insolubles, then re-precipitate with HCl.
Symmetric Urea Impurity Excess Phosgene/LinkerEnsure strict stoichiometry. Add the isocyanate to the ADMP, not vice-versa.

References

  • Patent: Method for preparing bensulfuron methyl. CN103483274A. (2014).[4] Describes the industrial isocyanate coupling in xylene. Link

  • Patent: Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine. CA2215202A1. Describes the carbamate activation chemistry. Link

  • Article: Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. (2012). Provides spectral data and structure-activity relationships.[11] Link

  • Technical Data: 2-Amino-4,6-dimethoxypyrimidine Properties and Synthesis. BenchChem. (2025).[12][7] Detailed physical properties and solubility data for the starting material. Link

Derivatization of 4,6-Dimethoxy-2-pyrimidinyl urea for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization of 4,6-Dimethoxy-2-pyrimidinyl Urea for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4,6-dimethoxy-2-pyrimidinyl urea scaffold is a "privileged structure" in medicinal chemistry, recognized as a critical intermediate in the synthesis of a wide array of biologically active compounds.[1] Initially rising to prominence in the agrochemical field as a core component of sulfonylurea herbicides that target the acetolactate synthase (ALS) enzyme, its utility has expanded into therapeutic areas.[2] Research has highlighted its potential in developing anti-inflammatory, antimicrobial, antimalarial, and anticancer agents.[2][3][4] The electronic properties of the 4,6-dimethoxypyrimidine ring, specifically the electron-donating nature of the methoxy groups, make the 2-position a versatile handle for nucleophilic substitution and further derivatization.[2] This guide provides a comprehensive overview of the strategic derivatization of this scaffold, detailing synthetic protocols, explaining the rationale behind experimental choices, and exploring its application in modern drug discovery campaigns.

Scientific Rationale & Strategic Importance

The pyrimidine ring is a cornerstone of life, forming the basic structure for nucleobases in DNA and RNA.[2] Its incorporation into synthetic molecules has been a long-standing strategy in medicinal chemistry. The 4,6-dimethoxy-2-pyrimidinyl urea moiety, in particular, offers a unique combination of features that make it attractive for drug design:

  • Hydrogen Bonding Capability: The urea group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. This is a critical feature for enzyme inhibition and receptor binding.[5]

  • Structural Rigidity and Planarity: The pyrimidine ring provides a rigid scaffold, which helps in pre-organizing the appended functionalities for optimal interaction with a target's binding site, reducing the entropic penalty upon binding.

  • Modulatable Physicochemical Properties: The scaffold allows for systematic modification at multiple positions. Derivatization of the urea nitrogen or substitution on the pyrimidine ring can be used to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability. Quantitative structure-activity relationship (QSAR) analyses have shown that lipophilicity is a key driver for the biological activity of some pyrimidine-urea derivatives.[6]

  • Bioisosterism: The urea moiety itself can be a liability due to poor solubility or metabolic instability.[1] The 4,6-dimethoxy-2-pyrimidinyl core is an excellent platform for exploring bioisosteric replacements of the urea group, such as squaramides or other functionalities, to enhance pharmacokinetic profiles while maintaining biological activity.[1][7]

The overall strategy in derivatizing this scaffold is to leverage these intrinsic properties to create focused libraries of compounds for screening against various therapeutic targets.

G cluster_core Core Scaffold cluster_properties Key Physicochemical Properties cluster_applications Therapeutic Applications Core 4,6-Dimethoxy-2-pyrimidinyl Urea HBond H-Bonding (Donor/Acceptor) Core->HBond enables Rigidity Structural Rigidity Core->Rigidity enables Modularity Tunable Properties (LogP, Solubility) Core->Modularity enables Bioisosterism Bioisosteric Replacement Site Core->Bioisosterism enables Agrochemical Agrochemicals (ALS inhibitors) Core->Agrochemical historically used in AntiInflam Anti-inflammatory (p38 MAP Kinase) Modularity->AntiInflam drives Anticancer Anticancer Agents Modularity->Anticancer drives Antimalarial Antimalarial (e.g., PfCDPK1 inhibitors) Modularity->Antimalarial drives Bioisosterism->AntiInflam drives Bioisosterism->Anticancer drives Bioisosterism->Antimalarial drives

Caption: Logical relationships of the core scaffold.

Synthetic Pathways & Derivatization Protocols

The synthesis of derivatives typically starts from 2-amino-4,6-dimethoxypyrimidine, which serves as a versatile building block. Two primary strategies for derivatization of the urea nitrogen are outlined below.

Strategy A: Reaction with Isocyanates

This is a direct and efficient method for creating N'-substituted urea derivatives. The nucleophilic 2-amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate.

G Start 2-Amino-4,6-dimethoxypyrimidine + R-N=C=O (Isocyanate) Solvent Inert Solvent (THF, Dioxane) Start->Solvent Dissolve in Conditions Heat (e.g., 70°C) Optional: Base (DIPEA) Solvent->Conditions Apply Workup Solvent Evaporation & Purification (Chromatography) Conditions->Workup Proceed to Product N'-(Substituted)-N-(4,6-dimethoxy- pyrimidin-2-yl)urea Workup->Product Yields

Caption: Workflow for synthesis via isocyanate reaction.

Protocol 2.1: General Procedure for N'-Aryl Urea Synthesis

  • Reagent Preparation: To a solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL), add the desired aryl isocyanate (1.2 eq).

    • Causality Note: Anhydrous solvent is critical to prevent the isocyanate from reacting with water to form a symmetric urea byproduct. A slight excess of the isocyanate ensures complete consumption of the starting amine.

  • Reaction: If needed, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) to catalyze the reaction.[8] Stir the resulting mixture at 70 °C for 12 hours under a nitrogen atmosphere.

    • Causality Note: Heating accelerates the reaction rate. The nitrogen atmosphere prevents the introduction of atmospheric moisture. The base can deprotonate the amine, increasing its nucleophilicity.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5% Methanol in Dichloromethane).

  • Work-up & Purification: After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.[8]

Strategy B: Phosgene-Mediated Synthesis

This two-step approach is useful when the desired isocyanate is not commercially available or is unstable. It involves first forming an isocyanate in situ or a stable precursor like a carbamoyl chloride or chloroformate, which then reacts with another amine.

Protocol 2.2: Synthesis via Phenyl Chloroformate Intermediate

This method first creates an activated carbamate intermediate, which can then be reacted with ammonia or a primary/secondary amine to form the urea.

  • Intermediate Formation: Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in 1,4-dioxane. Add an acid scavenger like N,N-dimethylaniline (1.1 eq).[2]

  • Activation: Slowly add phenyl chloroformate (at least 1.0 eq) to the mixture, maintaining the temperature between 10°C and 45°C.[2]

    • Causality Note: Phenyl chloroformate is a stable and less hazardous alternative to phosgene. The temperature is controlled to prevent side reactions. Using a significant excess of phenyl chloroformate can minimize the formation of the N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)-urea impurity.[2]

  • Urea Formation: After the formation of the phenyl carbamate intermediate is complete (monitor by TLC), add a solution of the desired amine (or ammonia for the parent urea) to the reaction mixture.

  • Isolation: Stir for several hours. The product often precipitates from the reaction mixture upon completion or after the addition of water.[2] Collect the solid by filtration and wash with a suitable solvent (e.g., water, cold ethanol) to remove impurities.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A multi-technique approach ensures self-validation of the results.

Technique Purpose Expected Observations for a Typical Derivative
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to methoxy groups (~3.9 ppm), pyrimidine ring protons, aromatic protons from the N'-substituent, and characteristic broad signals for the urea N-H protons.
¹³C NMR Confirmation of the carbon skeleton.A signal for the urea carbonyl carbon (~155-160 ppm), signals for the pyrimidine ring carbons, and carbons of the substituent.
Mass Spectrometry (HRMS) Determination of exact mass and molecular formula.The calculated exact mass should match the observed mass within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition.[8]
RP-HPLC Purity assessment.A single major peak with >95% purity under standard gradient conditions.[8]
Melting Point Purity and identity check.A sharp, defined melting point range indicates high purity.

Applications in Drug Discovery & Lead Optimization

The derivatization of the 4,6-dimethoxy-2-pyrimidinyl urea scaffold allows for systematic exploration of structure-activity relationships (SAR).

Case Study: Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase domain. The pyrimidine-urea motif is well-suited for this purpose. For instance, derivatives have been investigated as inhibitors of p38 MAP kinase, a target for inflammatory diseases.[9]

Lead Optimization Strategy:

  • Core Interaction: The pyrimidine-urea core acts as the hinge-binding element.

  • Vectorial Exploration: The N'-substituent is systematically varied to probe different pockets of the ATP-binding site. A library can be created by reacting the core amine with a diverse set of isocyanates.

  • Property Modulation: The methoxy groups can be replaced with other small alkyl groups or hydrogen bond donors/acceptors to modulate solubility and cell permeability.

G cluster_sar Structure-Activity Relationship (SAR) Cycle cluster_output Desired Outcomes Design Design Analogs (Vary R-group) Synthesis Synthesize Library (Protocol 2.1 or 2.2) Design->Synthesis Characterize Characterize & Purify (NMR, HPLC, MS) Synthesis->Characterize Screen Biological Screening (e.g., Kinase Assay) Characterize->Screen Analyze Analyze Data (Identify Trends) Screen->Analyze Analyze->Design Potency Improved Potency (Lower IC50) Analyze->Potency informs Selectivity Enhanced Selectivity Analyze->Selectivity informs ADME Better ADME Properties Analyze->ADME informs

Caption: Iterative SAR cycle for lead optimization.

Bioisosteric Replacement of the Urea Moiety

While effective, the urea group can sometimes lead to poor pharmacokinetic properties.[1] Bioisosterism involves replacing this group with another that has similar steric and electronic features but improved drug-like characteristics.[10]

Urea Moiety Potential Bioisostere Rationale for Replacement
-NH-CO-NH-Squaramide Can form strong hydrogen bonds, potentially improving binding affinity and metabolic stability.[1]
-NH-CO-NH-Thiourea Alters electronic properties and hydrogen bonding geometry; may offer different SAR. However, can have toxicity liabilities.[5]
-NH-CO-NH-Reversed Amide Changes the directionality of the hydrogen bond donor/acceptor pattern, which can be critical for activity.[5]

The synthesis of these bioisosteres would require alternative synthetic strategies, often starting from a common intermediate like 2-amino-4,6-dimethoxypyrimidine and employing different coupling chemistries.

Conclusion & Future Directions

The 4,6-dimethoxy-2-pyrimidinyl urea scaffold remains a highly valuable and versatile starting point for drug discovery. Its robust synthetic accessibility and the modularity of its derivatization allow for the rapid generation of compound libraries tailored to specific biological targets. Future efforts will likely focus on exploring novel bioisosteric replacements to further optimize ADME properties and the application of these derivatives in emerging therapeutic areas, such as targeted protein degradation and covalent inhibition, where the pyrimidine core can serve as an anchor for sophisticated pharmacophores.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Google.
  • (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea | 151331-81-6. Benchchem.
  • (n.d.). Synthesis, photophysical properties, and two-photon absorption behavior of pyrimidinyl urea derivatives | Request PDF. ResearchGate.
  • (n.d.). 4,6-DIMETHOXY-2-PYRIMIDINYL UREA. gsrs.
  • (n.d.). Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- | 151331-81-6. ChemicalBook.
  • (2025, May 21). What is the role of bioisosterism in drug design? Patsnap Synapse.
  • (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. NIH.
  • (n.d.). Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents | Request PDF. ResearchGate.
  • (n.d.). 151331-81-6 | 1-(4,6-Dimethoxypyrimidin-2-yl)urea. ChemScene.
  • (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373. PubChem.
  • (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Google Patents.
  • (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.
  • (n.d.). WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies. Google Patents.
  • (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Discovery Research Portal - University of Dundee.
  • (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • (2012, February 23). Molecular Modeling on Pyrimidine-Urea Inhibitors of TNF-α Production. ACS Publications.
  • (n.d.). Bioisosterism of urea-based GCPII inhibitors. Europe PMC.
  • (n.d.). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central.

Sources

Protocol for N-acylation of 4,6-Dimethoxy-2-pyrimidinyl urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocol for the N-acylation of 4,6-dimethoxy-2-pyrimidinyl urea , a structural modification used to generate novel N-acyl-N'-(pyrimidinyl)urea derivatives.[1] While this urea scaffold is classically associated with sulfonylurea herbicide synthesis (via sulfonylation), direct N-acylation (introduction of an R-CO- moiety) yields substituted acylureas with distinct physicochemical properties and potential bioactivity (e.g., as prodrugs or novel pharmacophores).[1] This guide addresses the specific challenges of this substrate, including the low nucleophilicity of the urea nitrogens and regioselectivity control, providing a robust method using acyl chlorides under basic conditions.[1]

Introduction & Strategic Considerations

Chemical Context

4,6-Dimethoxy-2-pyrimidinyl urea (CAS: 151331-81-6) possesses two distinct nitrogen environments within the urea bridge:[1][2][3]

  • N1 (Internal): Attached to the electron-deficient pyrimidine ring.[1] This nitrogen is significantly deactivated due to resonance delocalization into the pyrimidine system.[1]

  • N3 (Terminal): The primary amino group (-NH₂).[1] While still less nucleophilic than a standard amine due to the adjacent carbonyl, it remains the primary site for electrophilic attack under mild basic conditions.[1]

Reaction Pathway

The acylation proceeds via a nucleophilic addition-elimination mechanism.[1] The terminal nitrogen attacks the carbonyl carbon of the acyl chloride, releasing HCl.[1]

Critical Distinction: Researchers often confuse N-acylation (R-CO-) with N-sulfonylation (R-SO₂-).[1]

  • Sulfonylation: Reacts with sulfonyl isocyanates to form sulfonylurea herbicides (e.g., Rimsulfuron).[1]

  • Acylation: Reacts with acyl chlorides/anhydrides to form N-acylureas.[1] This protocol focuses strictly on Acylation.

Experimental Challenges
  • Solubility: The starting urea is sparingly soluble in non-polar solvents (Hexane, Toluene) but soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF/DCM.[1]

  • O- vs. N-Acylation: While N-acylation is thermodynamically favored, kinetic O-acylation (forming isoureas) can occur.[1] Using a thermodynamic base (Et₃N) and allowing sufficient reaction time favors the stable N-acyl product.[1]

Experimental Protocol

Method A: Standard Acylation (Acyl Chloride Method)

Best for: Acetyl chloride, Benzoyl chloride, and reactive aliphatic acyl chlorides.[1]

Reagents & Materials
ComponentEquiv.Role
4,6-Dimethoxy-2-pyrimidinyl urea 1.0Substrate
Acyl Chloride (R-COCl) 1.1 - 1.2Electrophile
Triethylamine (Et₃N) 1.2 - 1.5Base (HCl scavenger)
DMAP (4-Dimethylaminopyridine) 0.1Catalyst (Optional, for sterically hindered R)
Dichloromethane (DCM) or THF Solvent10-15 mL per gram of substrate
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (Nitrogen or Argon).

  • Solubilization: Add 4,6-Dimethoxy-2-pyrimidinyl urea (1.0 equiv) and DCM (or THF). If the substrate does not fully dissolve, add DMF dropwise until a clear solution or fine suspension is achieved.[1]

  • Base Addition: Add Triethylamine (1.2 equiv) via syringe.[1] Cool the mixture to 0 °C in an ice bath.

    • Note: If using DMAP, add it at this stage.[1]

  • Acylation: Dilute the Acyl Chloride (1.1 equiv) in a small volume of solvent.[1] Add this solution dropwise to the reaction mixture over 15-20 minutes to control the exotherm.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours . Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting urea is more polar than the N-acyl product.[1]

  • Quench & Workup:

    • Quench by adding saturated NaHCO₃ solution (removes excess acid/chloride).[1]

    • Extract with DCM (3 x volumes).

    • Wash the combined organic layer with 0.1 M HCl (to remove residual Et₃N/DMAP) followed by Brine .[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol or Toluene .[1]

    • Alternatively, purify via silica gel flash chromatography (Gradient: Hexanes

      
       EtOAc).[1]
      

Reaction Mechanism & Workflow Visualization

Figure 1: Mechanistic Pathway

The following diagram illustrates the regioselective attack of the terminal nitrogen on the acyl chloride.[1]

ReactionMechanism Substrate 4,6-Dimethoxy-2-pyrimidinyl urea (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent + Et3N (Base) Reagent Acyl Chloride (R-COCl) Reagent->Intermediate Product N-Acyl-N'-(pyrimidinyl)urea (Target) Intermediate->Product - Cl⁻ Byproduct Et3N·HCl (Salt) Intermediate->Byproduct H⁺ Scavenging

Caption: Nucleophilic attack of the terminal urea nitrogen on the acyl chloride, facilitated by base-mediated deprotonation.[1]

Figure 2: Experimental Workflow

Workflow Start Start: Dry RBF, N2 Atmosphere Dissolve Dissolve Urea in DCM/THF (Add DMF if insoluble) Start->Dissolve Cool Add Et3N, Cool to 0°C Dissolve->Cool Add Dropwise Addition of Acyl Chloride Cool->Add React Stir at RT (4-12h) Monitor via TLC Add->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extract (DCM) -> Wash (0.1M HCl) Quench->Extract Purify Recrystallize (EtOH) or Column Extract->Purify

Caption: Step-by-step decision process for the synthesis and purification of N-acyl urea derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of urea substrate.[1]Switch solvent to DMF or DMAc .[1] Increase temperature to 40–50 °C.
No Reaction Acyl chloride hydrolysis (wet solvents).[1]Use freshly distilled solvents and dry acyl chloride.[1] Ensure inert atmosphere.
Di-acylation Excess acyl chloride used.[1]Strictly control stoichiometry (1.05 - 1.1 equiv). Add acyl chloride very slowly.
O-Acylation (Imidate) Kinetic product formation.[1]Allow reaction to stir longer (thermodynamic equilibration).[1] Use a stronger base (NaH) only if necessary (see below).
Alternative Method: Sodium Hydride (NaH)

Use this ONLY if Method A fails due to low reactivity.[1]

  • Suspend NaH (1.1 equiv, 60% in oil) in dry THF at 0 °C.

  • Add 4,6-Dimethoxy-2-pyrimidinyl urea slowly. Stir 30 min (H₂ evolution).

  • Add Acyl Chloride dropwise.[1]

  • Warning: This method is more aggressive and may lead to di-acylation.[1]

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis. Retrieved from

  • Yang, T., & Gao, G. (2012).[1] Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc, 2012(6), 304-316.[1][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [1]

  • Katritzky, A. R., et al. (2004).[1] N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35.[1] Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic origins of common side-products, provide robust troubleshooting strategies, and outline optimized protocols to ensure high-purity outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a white, insoluble precipitate in my crude reaction mixture that isn't my desired product. What is it? A: The most common insoluble side-product in this synthesis is N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea.[1] This impurity forms when a molecule of the highly reactive 2-amino-4,6-dimethoxypyrimidine starting material attacks the newly formed product or an activated intermediate. Its symmetrical structure and strong intermolecular hydrogen bonding contribute to its very low solubility in common organic solvents, making it difficult to remove post-synthesis.[1] Prevention is the most effective strategy.

Q2: My final product yield is low, and the purity is poor, even after chromatography. What are the likely causes? A: Low yield and purity often stem from suboptimal reaction conditions. The primary cause is the formation of the N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea side-product, which consumes your starting material.[1] Other potential issues include incomplete reaction, hydrolysis of the starting material or product under inappropriate pH conditions, or using a wet solvent or starting materials.

Q3: How critical is the stoichiometry of my reagents? A: Stoichiometry is arguably the most critical factor in controlling side-product formation. The reaction of 2-amino-4,6-dimethoxypyrimidine with an activated carbonyl source (e.g., an isocyanate, carbamate, or phosgene equivalent) can proceed to the desired mono-urea or the undesired bis-urea. A significant excess of the carbonylating agent is often required to ensure the amine reacts with it preferentially over reacting with another pyrimidine-containing molecule.[1]

Q4: Can I use any base for this reaction? A: The choice of base is important. A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is generally preferred to scavenge acid generated during the reaction (e.g., HCl from a chloroformate).[2] Using strong bases like sodium hydroxide can promote hydrolysis of the methoxy groups or the pyrimidine ring itself, especially at elevated temperatures.[3] The overall pH of the reaction environment plays a significant role in the stability of pyrimidine derivatives.[4][5]

Section 2: Troubleshooting Guide: Identification & Mitigation of Key Side-Products

Primary Issue: N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea Formation

This symmetrical urea is the most frequently encountered and problematic impurity. Its prevention is paramount as its removal is exceptionally difficult.

Mechanism of Formation: The formation pathway involves the reaction of the nucleophilic 2-amino-4,6-dimethoxypyrimidine with an activated intermediate of the desired product. After the first molecule of the amine reacts to form the urea, a second molecule of the amine can displace the leaving group on the activated carbonyl, leading to the symmetrical bis-adduct. This is especially prevalent if the concentration of the amine is high relative to the carbonylating agent.

Identification:

  • Solubility: Extremely poor solubility in solvents like dichloromethane (DCM), ethyl acetate, and even methanol.[1]

  • TLC Analysis: Will appear as a spot with very low Rf, often remaining at the baseline, in common solvent systems (e.g., ethyl acetate/hexane).

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to its formula: C13H16N6O5, M.W. 336.30.[6]

  • NMR Spectroscopy: Due to its symmetry, the 1H NMR spectrum will be simpler than the product's. Look for a single methoxy signal and a single signal for the pyrimidine ring protons.

Mitigation Strategies:

  • Control Stoichiometry: In related syntheses, using at least a 4-fold excess of the carbonylating agent (like phenylchloroformate) has been shown to suppress the formation of the bis-adduct to less than 5%.[1] This ensures that the amine is more likely to encounter and react with the carbonylating agent rather than an activated pyrimidine intermediate.

  • Inverse Addition: Add the 2-amino-4,6-dimethoxypyrimidine solution slowly to the solution of the carbonylating agent. This maintains a low concentration of the amine throughout the reaction, minimizing the chance of it reacting with the product.

  • Temperature Control: Higher temperatures can accelerate the rate of side-product formation.[1] Running the reaction at 0 °C or room temperature is advisable unless kinetics are prohibitively slow.

Secondary Issue: Hydrolysis Products

The pyrimidine ring and its methoxy groups are susceptible to hydrolysis, particularly if the reaction is exposed to strong acid or base, or if the workup involves harsh pH conditions.

Potential Hydrolysis Products:

  • 4-hydroxy-6-methoxy-2-aminopyrimidine: From the hydrolysis of one methoxy group.

  • 2-amino-4,6-pyrimidinediol: From the hydrolysis of both methoxy groups.

  • 2-Ureido-4,6-dimethoxypyrimidine degradation: The urea linkage itself can be cleaved under extreme pH.

Identification:

  • TLC Analysis: Hydrolysis products are typically more polar than the starting material and product. They will exhibit lower Rf values.

  • MS Analysis: Look for mass peaks corresponding to the loss of a methyl group (-14 Da) or a methoxy group (-31 Da) replaced by a hydroxyl group.

Mitigation Strategies:

  • pH Control: Maintain a neutral or slightly basic pH during the reaction using a non-nucleophilic organic base. Avoid strong inorganic bases or acids.

  • Aqueous Workup: When performing an aqueous workup, use mild solutions like saturated sodium bicarbonate and brine. Avoid strong acids or bases to wash the organic layer.

  • Dry Conditions: Use anhydrous solvents and reagents to prevent water from participating in hydrolysis reactions.

Section 3: Proactive Control & Optimization

To ensure a successful synthesis with high purity and yield, a proactive approach to reaction design is essential.

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale & Justification
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert, aprotic solvents that solubilize reagents well and do not participate in the reaction. Ensure they are dry to prevent hydrolysis.
Stoichiometry Amine:Carbonylating Agent:Base = 1 : 1.2-4.0 : 1.5An excess of the carbonylating agent is critical to suppress bis-urea formation.[1] A slight excess of a non-nucleophilic base neutralizes generated acid without promoting hydrolysis.
Temperature 0 °C to Room TemperatureLower temperatures slow down the rate of the undesired bis-urea formation, which often has a higher activation energy than the desired reaction.[1]
Addition Method Slow, dropwise addition of amine to the carbonylating agentMaintains a high local concentration of the carbonylating agent, favoring the desired reaction pathway.
Reaction Monitoring Thin-Layer Chromatography (TLC) or LC-MSAllows for tracking the consumption of starting material and the appearance of product and side-products, preventing unnecessarily long reaction times which can lead to more impurities.[3]
Visualizing the Reaction and Side-Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the primary competitive side-reaction.

G Amine 2-Amino-4,6- dimethoxypyrimidine Product Desired Product: 4,6-Dimethoxy-2-pyrimidinyl urea Amine->Product Reaction Carbonyl Activated Carbonyl (e.g., R-N=C=O) Carbonyl->Product

Figure 1. Desired Synthesis Pathway

G cluster_0 Reaction Mixture Amine Amine (Starting Material) SideProduct N,N'-bis(4,6-dimethoxy- 2-pyrimidinyl)urea Amine->SideProduct Undesired Reaction Product Product (Activated Intermediate) Product->SideProduct

Figure 2. Primary Side-Product Formation

Section 4: Analytical & Experimental Protocols

Protocol 1: General Synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea

Disclaimer: This is a representative protocol. Specific amounts and reagents may vary based on the chosen carbonylating agent.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add the carbonylating agent (e.g., an appropriate isocyanate, 1.2-2.0 equivalents) and anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM.

  • Slow Addition: Transfer the amine/base solution to the dropping funnel and add it dropwise to the stirred, cooled solution of the carbonylating agent over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.[7]

Protocol 2: TLC Monitoring for Reaction Progress
  • System: Use silica gel 60 F254 plates. A typical mobile phase is 30-50% ethyl acetate in hexane.

  • Spotting: On a single plate, spot the starting amine solution, the co-spot (amine + reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The starting amine will be visible, and the product should appear as a new, less polar spot (higher Rf).

  • Analysis: The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane. The dreaded N,N'-bis urea side-product will appear as an immobile spot at the baseline (Rf ≈ 0). If this spot is intense, the reaction conditions need optimization.

Troubleshooting Workflow Diagram

G Start Poor Yield / Purity CheckTLC Analyze Crude by TLC Start->CheckTLC BaselineSpot Strong Baseline Spot? CheckTLC->BaselineSpot BisUrea Issue: Bis-Urea Formation (N,N'-bis...urea) BaselineSpot->BisUrea Yes MultiSpots Multiple Spots / Streaking? BaselineSpot->MultiSpots No FixBisUrea Solution: 1. Increase excess of carbonylating agent. 2. Use inverse addition. 3. Lower reaction temperature. BisUrea->FixBisUrea Hydrolysis Issue: Potential Hydrolysis MultiSpots->Hydrolysis Yes (polar) Incomplete Issue: Incomplete Reaction MultiSpots->Incomplete No (SM remains) FixHydrolysis Solution: 1. Ensure anhydrous conditions. 2. Use non-nucleophilic base. 3. Use mild aqueous workup. Hydrolysis->FixHydrolysis FixIncomplete Solution: 1. Increase reaction time. 2. Check reagent quality. Incomplete->FixIncomplete

Figure 3. Troubleshooting Decision Tree

References

  • Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
  • ResearchGate. Synthesis of the 4,6-diaminopyrimidine urea series 24a-c. Reagents and.... [Link]

  • ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • PubChem. 4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373. [Link]

  • RSC Publishing. Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. [Link]

  • Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]

  • Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • AERU. N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (Ref: IN 70941). [Link]

  • NIH. Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]

  • NIH. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. [Link]

  • Google Patents. KR100225181B1 - New preparation of 4, 6-dimethoxy-2-[(phenoxycarbonyl) amino] -pyrimidine.
  • NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • BioSpectra. UREA TESTING METHODS. [Link]

  • NIH. Urinary pyrimidine excretion in arginase deficiency. [Link]

  • Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Wikipedia. Abiogenesis. [Link]

  • PubMed. Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]

Sources

Purification of crude 4,6-Dimethoxy-2-pyrimidinyl urea by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of crude 4,6-Dimethoxy-2-pyrimidinyl urea (DMPUrea) CAS: 151331-81-6 Support Level: Tier 3 (Process Chemistry & R&D)

Introduction

Welcome to the Technical Support Hub for 4,6-Dimethoxy-2-pyrimidinyl urea . This intermediate is a critical scaffold in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl) and pharmaceutical candidates.

The primary challenge in purifying this compound is separating the target urea from its precursor, 2-amino-4,6-dimethoxypyrimidine (ADMP) , and preventing the hydrolytic cleavage of the urea bridge during processing. This guide provides a validated purification workflow emphasizing solubility differentials and acid-base behavior.

Module 1: Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on the nature of your crude impurity profile.

Method A: The "Solvent Trituration" Protocol (Recommended)

Best for: Removing unreacted amine (ADMP) from crude solids.

Mechanism: The impurity (ADMP) is highly soluble in hot toluene and methanol, whereas the target urea (DMPUrea) exhibits very low solubility in non-polar aromatics. This method utilizes a "slurry wash" or "digest" rather than full dissolution, acting as a highly selective solid-liquid extraction.

Step-by-Step Protocol:

  • Charge: Place 10.0 g of crude DMPUrea into a round-bottom flask.

  • Solvent Addition: Add 60–80 mL of Toluene (6–8 volumes).

    • Note: Toluene is superior to methanol here because the solubility differential is sharper at high temperatures.

  • Reflux: Heat the slurry to reflux (110°C) for 1–2 hours.

    • Critical: Vigorous stirring is required to break up crystal aggregates and release trapped amine.

  • Hot Filtration: Filter the suspension while hot (>90°C) through a sintered glass funnel.

    • Why: Cooling allows the amine to re-precipitate onto the product.

  • Wash: Wash the filter cake immediately with 10 mL of hot toluene.

  • Drying: Dry the white solid in a vacuum oven at 60°C for 4 hours.

Method B: The "Acid-Base Swing" Protocol

Best for: High-purity requirements (>99.5%) or removal of inorganic salts and neutral tars.

Mechanism: 4,6-Dimethoxy-2-pyrimidinyl urea behaves as a weak acid (pKa ~10–11) due to the electron-withdrawing pyrimidine ring. It dissolves in base, while the precursor amine (ADMP) and neutral impurities remain insoluble.

Step-by-Step Protocol:

  • Dissolution: Suspend crude DMPUrea in 5% aqueous NaOH (approx. 10 volumes) at room temperature. Stir until mostly dissolved.

  • Filtration (Clarification): Filter the alkaline solution through Celite to remove insoluble unreacted amine and mechanical impurities.

  • Precipitation: Slowly add 10% HCl to the filtrate with stirring until pH reaches 3–4.

    • Observation: The product will precipitate as a thick white solid.

    • Warning: Do not drop pH below 2 or heat the acidic solution, as this risks hydrolyzing the methoxy groups or the urea bridge.

  • Isolation: Filter the solid, wash copiously with water (to remove NaCl), and dry.

Module 2: Data & Specifications

Solubility Profile & Impurity Fate
CompoundToluene (Hot)Water (pH 7)NaOH (5% aq)Methanol
Target: DMPUrea Insoluble (Solid)InsolubleSoluble (Salt)Slightly Soluble
Impurity: ADMP Soluble Slightly SolubleInsolubleSoluble
Inorganic Salts InsolubleSolubleSolubleSlightly Soluble
Process Decision Tree

Recrystallization_Workflow Start Crude DMPUrea Mixture Check_Impurity Primary Impurity? Start->Check_Impurity Amine_High High Amine Content (>5%) Check_Impurity->Amine_High Unreacted Starting Material Salts_Tars Salts / Tars / Unknowns Check_Impurity->Salts_Tars Color/Inorganics Method_A Method A: Toluene Slurry (Reflux 110°C) Amine_High->Method_A Method_B Method B: Acid/Base Swing (Dissolve NaOH -> Filter -> Acidify) Salts_Tars->Method_B Filtrate_A Filtrate (Waste): Contains Amine Method_A->Filtrate_A Hot Filter Solid_A Solid Product: Purified Urea Method_A->Solid_A Filtrate_B Filter Cake (Waste): Contains Amine/Tars Method_B->Filtrate_B Filter Alkaline Soln Precipitate_B Precipitate: Purified Urea Method_B->Precipitate_B Add HCl

Figure 1: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Module 3: Troubleshooting Hub

Issue: Low Purity (Persistent Amine Contamination)

Symptom: HPLC shows a peak at RRT ~0.8 (ADMP) or melting point is depressed (<200°C).

  • Root Cause 1: Cooling during filtration.[1] If the Toluene slurry cools before filtration, the amine recrystallizes.

    • Fix: Use a pre-heated funnel or jacketed filter.

  • Root Cause 2: Occlusion. The urea crystals are too large and have trapped amine inside.

    • Fix: Grind the crude solid to a fine powder before the Toluene wash to improve surface area contact.

Issue: Low Yield (Loss of Product)

Symptom: Recovery is <60%.

  • Root Cause 1: Hydrolysis. In Method B, leaving the product in strong acid (pH < 2) or base for extended periods can hydrolyze the urea bridge, reverting it to the amine and CO2.

    • Fix: Perform the Acid/Base swing rapidly at room temperature. Do not heat.

  • Root Cause 2: Solubility Loss. In Method A, using alcohols (Methanol/Ethanol) instead of Toluene can dissolve significant amounts of the urea product if the volume is too high.

    • Fix: Switch to Toluene or Chlorobenzene (non-polar solvents where Urea is strictly insoluble).

Issue: Product Discoloration (Pink/Grey)

Symptom: Product is not white.

  • Root Cause: Oxidation of minor phenolic impurities or polymerization of biuret-like byproducts.

  • Fix: Include an Activated Carbon treatment step.[1]

    • Protocol: During Method B (NaOH dissolution), add 5% w/w Activated Carbon, stir for 30 mins, then filter through Celite before acidification.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: No. While DMPUrea is insoluble in water, so is the amine impurity. Recrystallizing from water will not effectively separate the two organic components. Water is only effective for removing inorganic salts (NaCl).

Q: What is the melting point of the pure compound? A: The starting amine (ADMP) melts at 94–96°C [1][2]. The urea product (DMPUrea) typically melts/decomposes at a much higher temperature (often >200°C ), characteristic of the hydrogen-bonding urea network. A melting point near 100°C indicates failure of the reaction or total contamination.

Q: Why does the protocol specify "Hot Filtration" for Method A? A: Solubility is temperature-dependent. The amine is soluble in hot toluene but precipitates in cold toluene. If you cool the mixture before filtering, the impurity precipitates back onto your product, negating the purification.

References

  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine Product Specification & Properties. Retrieved from

  • BenchChem. (2025).[2] Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine. Retrieved from

  • PubChem.[3] (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea (Compound Summary). National Library of Medicine. Retrieved from

  • China National Intellectual Property Administration. (2013). Method for preparing 2-amino-4,6-dimethoxypyrimidine (CN103159684B).[1][4] Google Patents. Retrieved from

Sources

Column chromatography techniques for purifying polar pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-PUR-001

Introduction

Welcome to the Purification Tech Hub. If you are working with polar pyrimidine derivatives, you are likely facing a specific triad of challenges: tailing (streaking) due to interactions with acidic silanols, poor solubility in non-polar mobile phases, and co-elution with polar byproducts.

Pyrimidines are electron-deficient heteroaromatic rings, but their nitrogen atoms often retain significant basicity (pKa ~1.0–2.0 for the ring nitrogens, higher with amino substituents). This guide treats these challenges not as random failures, but as predictable chemical interactions that can be engineered out of your workflow.

Module 1: Troubleshooting Peak Tailing & Streaking

User Query: "My pyrimidine product streaks from the baseline to the solvent front on silica gel. I'm losing yield and purity. Why is this happening?"

Technical Insight (The Mechanism): Standard flash silica gel (


) is slightly acidic (pH ~5.0) due to surface silanol groups (

). Pyrimidine nitrogens, acting as Lewis bases, form hydrogen bonds or ionic interactions with these protons. This secondary interaction competes with the mobile phase partitioning, causing the "tailing" effect where molecules are dragged rather than eluted.

The Solution: Mobile Phase Modifiers You must neutralize the silica surface or the analyte.

Protocol: Amine-Modified Solvent Preparation Do not simply "add a splash" of base. Reproducibility requires precision.

  • Select the Modifier:

    • Triethylamine (TEA): The standard choice. Volatile and effective.

    • Ammonium Hydroxide (

      
      ):  Use for highly polar/ionizable compounds.
      
  • Pre-treatment (The "Base Shield"):

    • Flush the column with 1% TEA in Hexane/DCM (2 Column Volumes) before loading your sample. This deactivates the most acidic silanol sites.

  • Mobile Phase Preparation:

    • Maintain 1% TEA (v/v) constant throughout the gradient.

    • Note: If using TEA, your compound will elute as a free base.

Decision Logic: Choosing the Right Modifier

G Start Problem: Peak Tailing CheckStruc Analyze Structure Start->CheckStruc IsBasic Basic Nitrogens? CheckStruc->IsBasic UseTEA Add 1-2% TEA to Mobile Phase IsBasic->UseTEA Standard Pyrimidine UseNH3 Use 1% NH4OH in MeOH/DCM IsBasic->UseNH3 Highly Polar/Ionic ChangePhase Switch to Amine-Functionalized Silica IsBasic->ChangePhase Acid Sensitive? UseTEA->ChangePhase Still Tailing?

Figure 1: Decision matrix for selecting mobile phase modifiers to combat tailing.

Module 2: Solubility & Loading Techniques

User Query: "My compound only dissolves in MeOH or DMSO. When I liquid load it onto the column, it crashes out or elutes instantly."

Technical Insight: Liquid loading a polar solution (like MeOH) onto a non-polar equilibrated column (like Hexane) creates a "strong solvent effect." The polar solvent carries the analyte down the column faster than the equilibration solvent, destroying resolution. Furthermore, if the compound is insoluble in the starting gradient, it precipitates at the head of the column, causing high backpressure and band broadening.

The Solution: Dry Loading (Solid Load) This is the gold standard for polar heterocycles. It eliminates solvent incompatibility issues.[1]

Protocol: The "Celite Evaporation" Method

  • Dissolution: Dissolve your crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or DCM).

  • Adsorption: Add Celite 545 or Silica Gel to the flask.

    • Ratio: 1:2 (Sample : Sorbent) by weight.

  • Evaporation: Rotovap the slurry until it is a free-flowing dry powder.

    • Critical Check: If it is sticky or clumps, you have residual solvent.[2] Add more sorbent and re-evaporate.

  • Packing: Pour the dry powder into a solid load cartridge (or directly atop the column frit) and cap it with a frit or sand.

Data Comparison: Loading Methods

MetricLiquid Load (Polar Solvent)Dry Load (Celite/Silica)
Resolution (

)
Low (Band broadening)High (Tight starting band)
Tailoring High risk of streakingMinimal tailing
Sample Loss LowLow (if flushed properly)
Throughput Fast setupSlower (requires evaporation)

Module 3: Advanced Separation Strategies

User Query: "I'm using 10% MeOH in DCM, but I'm seeing white powder in my fractions and my resolution is poor."

Technical Insight:

  • Silica "Dissolution": While pure MeOH doesn't dissolve silica significantly, high concentrations (>10-15%) in DCM can disrupt the binder or generate silica "fines" (micro-particles) that pass through frits, contaminating your product [1].

  • Solvent Strength: MeOH is extremely strong. A 0-10% MeOH gradient often jumps from

    
     0.0 to 1.0 too quickly for polar pyrimidines.
    

The Solution: Alternative Stationary Phases & Solvents

Option A: Amine-Functionalized Silica (


) 
  • Why: The surface is already basic. You do not need TEA additives.

  • Benefit: Protects sensitive compounds from acid degradation.

  • Solvent: Can use Hexane/EtOAc or DCM/Acetone without aggressive modifiers.

Option B: Reverse Phase (C18) Flash

  • Why: "Like attracts like."[3] Polar pyrimidines elute early in Normal Phase (often with impurities) but are retained and separated well in Reverse Phase based on hydrophobicity.

  • pH Control: Pyrimidines are basic.

    • High pH Buffer: Use 10mM Ammonium Bicarbonate (pH 9-10). This keeps the pyrimidine neutral (un-protonated), increasing its retention on the C18 column [2].

Workflow: Selecting the Separation Mode

G Start Start: Polar Pyrimidine Solubility Soluble in DCM? Start->Solubility NP Normal Phase (Silica) DCM/MeOH + 1% TEA Solubility->NP Yes RP Reverse Phase (C18) Water/MeCN + Buffer Solubility->RP No (Water Soluble) NP->RP Poor Separation? HILIC HILIC Mode Silica or Amine Column MeCN/Water RP->HILIC Elutes at Void Volume?

Figure 2: Workflow for selecting between Normal Phase, Reverse Phase, and HILIC based on solubility and retention.

References

  • Biotage. (2023).[4][5][6][7] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2023). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Sorbtech. (2023).[5] HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

Sources

Overcoming low yield in the synthesis of substituted pyrimidinyl ureas

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrimidinyl ureas. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you overcome challenges related to low yields and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrimidinyl ureas?

The most prevalent method for synthesizing N-substituted ureas, including pyrimidinyl ureas, is the reaction of an appropriate amine with an isocyanate.[1] For pyrimidinyl ureas, this typically involves reacting an aminopyrimidine with a substituted isocyanate or reacting a pyrimidinyl isocyanate with a desired amine. The reaction is generally conducted in a suitable aprotic solvent like DMF, THF, or DCM at room temperature and does not require a base.[2]

Q2: Are there safer alternatives to using phosgene for generating isocyanates?

Yes, due to the high toxicity of phosgene gas, several safer alternatives are widely used to generate isocyanates in situ. These include triphosgene (a solid and easier-to-handle phosgene equivalent), N,N'-carbonyldiimidazole (CDI), and 3-substituted dioxazolones.[3][4][5] CDI is a particularly common and safer choice as it is a crystalline solid and does not produce chlorinated byproducts.[5]

Q3: What are the key reaction parameters to consider for optimizing the yield?

For multicomponent reactions that form the pyrimidine ring, such as the Biginelli reaction, key parameters to optimize include the choice of catalyst (e.g., Lewis acids or milder solid acids), reaction temperature (often between 80°C and 100°C), solvent conditions (solvent-free can be effective), and the stoichiometry of the reactants.[6] For the urea formation step, careful control of reactant addition and temperature is crucial to minimize side reactions.

Q4: How do substituents on the pyrimidine ring and the amine affect the reaction?

Substituents can have a significant impact on the reactivity of the starting materials. Electron-donating groups on an aromatic amine increase its basicity and nucleophilicity, making it more reactive towards an isocyanate.[7] Conversely, electron-withdrawing groups decrease the amine's reactivity. On the pyrimidine ring, substituents can influence the nucleophilicity of an aminopyrimidine and its susceptibility to side reactions.[8][9]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis of substituted pyrimidinyl ureas.

Problem 1: Consistently Low Yield of the Desired Unsymmetrical Pyrimidinyl Urea

Q: I am attempting to synthesize an N-(pyrimidin-2-yl)-N'-(aryl) urea by reacting 2-aminopyrimidine with an aryl isocyanate, but my yields are consistently below 30%. What are the likely causes and how can I improve the yield?

A: Low yields in this reaction can stem from several factors, primarily related to the reactivity of the starting materials and the formation of side products. Here's a systematic approach to troubleshoot this issue:

1. Assess the Reactivity of the Aminopyrimidine

The nitrogen atoms of the pyrimidine ring are electron-withdrawing, which reduces the nucleophilicity of the exocyclic amino group at the 2-position compared to a simple aniline. This reduced reactivity can lead to a sluggish reaction with the isocyanate.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to drive the reaction forward. Monitor the reaction by TLC to avoid decomposition.

  • Use a Catalyst: While typically not required, a non-nucleophilic base like diisopropylethylamine (DIPEA) or a Lewis acid catalyst can sometimes enhance the reaction rate.

  • Consider an Alternative Synthetic Route: If direct reaction remains low-yielding, consider activating the aminopyrimidine first.

2. Investigate Potential Side Reactions

A common side reaction is the formation of a symmetrical N,N'-diaryl urea from the reaction of the aryl isocyanate with any trace water present or with itself under certain conditions.

Side_Reaction cluster_hydrolysis Hydrolysis of Isocyanate cluster_dimerization Formation of Symmetrical Urea Isocyanate1 Ar-N=C=O Amine Ar-NH₂ Isocyanate1->Amine Trace water hydrolysis Isocyanate2 Ar-N=C=O SymmetricalUrea Ar-NH-C(O)-NH-Ar Isocyanate2->SymmetricalUrea Water H₂O Amine->Isocyanate2 Reacts with another isocyanate molecule

Formation of Symmetrical Urea Side Product.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the isocyanate.

  • Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more readily available starting material to ensure the complete consumption of the limiting reagent.

  • Slow Addition of the Isocyanate: Adding the isocyanate solution dropwise to the solution of the aminopyrimidine can help to ensure that it reacts with the intended amine rather than with itself.

3. Alternative Synthetic Strategies

If optimizing the direct reaction fails, consider alternative methods for forming the urea bond.

Strategy A: Using N,N'-Carbonyldiimidazole (CDI)

This is a two-step, one-pot procedure that avoids the direct handling of isocyanates.[5][10]

Protocol:

  • Activation: React the 2-aminopyrimidine with 1.1 equivalents of CDI in an anhydrous aprotic solvent (e.g., THF, DCM) at room temperature until the formation of the pyrimidinyl-carbonylimidazole intermediate is complete (monitor by TLC).

  • Urea Formation: Add 1.0 equivalent of the desired aryl amine to the reaction mixture. The intermediate will react with the amine to form the target unsymmetrical urea.[10]

CDI_Method Aminopyrimidine 2-Aminopyrimidine Intermediate Pyrimidinyl-carbonyl- imidazole intermediate Aminopyrimidine->Intermediate + CDI CDI CDI Product N-(pyrimidin-2-yl)-N'-(aryl) urea Intermediate->Product + Aryl Amine ArylAmine Aryl Amine

Synthesis via CDI intermediate.

Strategy B: Curtius, Hofmann, or Lossen Rearrangement

These rearrangement reactions generate the isocyanate intermediate in situ from a carboxylic acid derivative, which can then be trapped by the aminopyrimidine.[4]

Problem 2: Difficulty in Purifying the Final Product

Q: My reaction appears to have worked based on TLC and crude NMR, but I am struggling to isolate the pure pyrimidinyl urea. Column chromatography gives poor separation, and recrystallization attempts have failed.

A: Purification of ureas can be challenging due to their polarity and potential for strong hydrogen bonding, which can lead to tailing on silica gel and difficulty in finding a suitable recrystallization solvent.[11]

1. Optimizing Column Chromatography
  • Solvent System: For polar ureas, a standard ethyl acetate/hexane system may not be sufficient. Try adding a more polar solvent like methanol or a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to reduce tailing on silica.

  • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

2. Recrystallization Strategies
  • Solvent Screening: Systematically screen a range of solvents with varying polarities. Good single solvents for ureas are often polar protic solvents like ethanol, isopropanol, or acetic acid.

  • Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (e.g., DMF, DMSO, or hot ethanol) and then slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., water, hexane, or diethyl ether) until turbidity persists. Allow the solution to slowly cool to induce crystallization.

3. Alternative Purification Techniques
  • Trituration/Washing: If the desired product is a solid and the impurities are significantly more soluble in a particular solvent, you can suspend the crude material in that solvent, stir, and then filter. This "washing" can effectively remove more soluble impurities. Common solvents for this include diethyl ether, cold ethanol, or water.

  • Preparative HPLC: For high-purity requirements and small-scale reactions, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.

Data Summary Table: Comparison of Urea Synthesis Methods
MethodPhosgene SourceKey AdvantagesKey DisadvantagesTypical Yield Range
Direct Isocyanate Addition Pre-formed isocyanateSimple, one-step reaction.[1]Requires handling of potentially hazardous isocyanates.40-90%
CDI-mediated Coupling N,N'-CarbonyldiimidazoleSafer than phosgene, mild conditions.[5]Two-step, one-pot; potential for symmetrical urea byproduct.60-95%
In situ Isocyanate Generation Triphosgene, DioxazolonesAvoids handling isocyanates directly.[3][4]Triphosgene still produces phosgene in situ; requires careful control.50-85%
Rearrangement Reactions Carboxylic acid derivativesStarts from readily available carboxylic acids.[4]Can require harsh conditions; multi-step synthesis of the precursor.45-80%
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Pyrimidinyl Urea CheckReactivity Assess Reactivity of 2-Aminopyrimidine Start->CheckReactivity SideReactions Investigate Side Reactions (e.g., Symmetrical Urea) Start->SideReactions Purification Review Purification Strategy Start->Purification IncreaseTemp Increase Reaction Temperature CheckReactivity->IncreaseTemp UseCatalyst Add Catalyst (e.g., DIPEA) CheckReactivity->UseCatalyst Anhydrous Ensure Anhydrous Conditions SideReactions->Anhydrous Stoichiometry Optimize Stoichiometry SideReactions->Stoichiometry SlowAddition Slow Addition of Isocyanate SideReactions->SlowAddition OptimizeColumn Optimize Column Chromatography (Solvent, Stationary Phase) Purification->OptimizeColumn Recrystallize Systematic Recrystallization Screening Purification->Recrystallize AlternativeRoutes Consider Alternative Synthetic Routes (CDI, etc.) IncreaseTemp->AlternativeRoutes If still low yield Success Improved Yield IncreaseTemp->Success UseCatalyst->AlternativeRoutes If still low yield UseCatalyst->Success Anhydrous->AlternativeRoutes If still low yield Anhydrous->Success Stoichiometry->AlternativeRoutes If still low yield Stoichiometry->Success SlowAddition->AlternativeRoutes If still low yield SlowAddition->Success OptimizeColumn->AlternativeRoutes If still low yield OptimizeColumn->Success Recrystallize->AlternativeRoutes If still low yield Recrystallize->Success AlternativeRoutes->Success

Troubleshooting workflow for low yield.

References

  • Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. (2020, August 4). Retrieved February 7, 2026, from [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines | The Journal of Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018, June 13). Retrieved February 7, 2026, from [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021, November 21). Retrieved February 7, 2026, from [Link]

  • Synthesis, photophysical properties, and two-photon absorption behavior of pyrimidinyl urea derivatives | Request PDF - ResearchGate. (2026, January 23). Retrieved February 7, 2026, from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH. (2022, November 25). Retrieved February 7, 2026, from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Retrieved February 7, 2026, from [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Retrieved February 7, 2026, from [Link]

  • Urea Artifacts Interfere with Immuno-Purification of Lysine Acetylation - ResearchGate. (2017, January 9). Retrieved February 7, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved February 7, 2026, from [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]

  • Urea Formation - Common Conditions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Retrieved February 7, 2026, from [Link]

  • Urea Artifacts Interfere with Immuno-Purification of Lysine Acetylation - PubMed. (2017, February 3). Retrieved February 7, 2026, from [Link]

  • Effect of Substituents on the Basic nature of Aromatic Amines #ORGANIC CHEMISTRY #B.Sc #Second year - YouTube. (2024, May 4). Retrieved February 7, 2026, from [Link]

Sources

Catalyst selection for efficient pyrimidine urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Urea Synthesis Ticket ID: PUS-2024-CAT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because pyrimidine ureas are deceptively simple. While the urea linkage (–NH–CO–NH–) appears straightforward, attaching it to an electron-deficient, multi-nitrogen heterocycle like pyrimidine introduces severe challenges: nucleophilic competition (N1/N3 vs. exocyclic amine), catalyst deactivation, and solubility issues.

This guide moves beyond basic textbook definitions to provide a causality-based selection framework and troubleshooting protocols for high-value pharmaceutical intermediates.

Module 1: Mechanism-Based Catalyst Selection

The choice of catalyst is not arbitrary; it is dictated by the pKa of the aminopyrimidine and the electrophilicity of the coupling partner .

Catalyst Performance Matrix
Catalyst ClassRepresentative AgentsMechanism of ActionIdeal Substrate ProfileKey Limitation
Nucleophilic Bases DMAP, 4-PPYAcyl-pyridinium activation (Steglich-type)Aliphatic isocyanates + Electron-poor aminopyrimidinesIneffective for extremely sterically hindered amines.
Superbases DBU, TBD, BEMPH-bonding activation / Proton shuttlePhenyl carbamates + Weakly nucleophilic aminesHigh pKa (12-24) can cause side reactions (e.g., elimination).
Transition Metals Pd(OAc)₂, Pd₂dba₃ + XantphosOxidative addition / Reductive eliminationAryl halides + Urea (Cross-coupling)High cost; O₂ sensitivity; residual metal removal required.
Activation Agents CDI, TriphosgeneIn situ formation of reactive imidazolide/isocyanateOne-pot synthesis from two aminesMoisture sensitivity; imidazole byproduct inhibition.
Decision Logic: Selecting Your Route

Use the following logic flow to determine the optimal catalytic system for your specific substrate.

CatalystSelection Start START: Substrate Analysis AmineType Is the Aminopyrimidine Electron-Deficient? Start->AmineType CouplingPartner Coupling Partner Available? AmineType->CouplingPartner Yes (Weak Nucleophile) IsocyanateRoute Route: Direct Isocyanate Addition AmineType->IsocyanateRoute No (Strong Nucleophile) HalideRoute Route: Pd-Catalyzed Cross-Coupling CouplingPartner->HalideRoute Aryl Halide Available CarbamateRoute Route: Phenyl Carbamate Displacement CouplingPartner->CarbamateRoute Phenyl Carbamate Available CDIRoute Route: CDI Activation (One-Pot) CouplingPartner->CDIRoute Only Amines Available Note1 Requires Buchwald-type ligands (e.g., Xantphos) to prevent poisoning HalideRoute->Note1

Figure 1: Strategic decision tree for selecting the catalytic route based on substrate nucleophilicity and available starting materials.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My reaction stalls at 60% conversion when using Phenyl Carbamates. Adding more base (TEA) doesn't help. Why?

Diagnosis: pKa Mismatch and Leaving Group Re-association. The Science: Triethylamine (TEA, pKa ~10.7) is often insufficient to deprotonate electron-deficient aminopyrimidines (pKa < 4) effectively in non-polar solvents, or it fails to buffer the phenol byproduct. Furthermore, the phenoxide leaving group can re-attack the urea, establishing an equilibrium. Corrective Action:

  • Switch Catalyst: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Its higher basicity and bulk prevent it from acting as a nucleophile, while it effectively activates the carbamate N-H bond.

  • Add Scavenger: Add 1.0 equiv of DMAP . DMAP acts as a "acyl transfer agent," attacking the carbamate to form a highly reactive N-acylpyridinium intermediate, which is then rapidly intercepted by the amine.

Q2: I am observing N-acylation at the ring nitrogen (N1/N3) instead of the exocyclic amine. How do I fix this regioselectivity?

Diagnosis: Kinetic vs. Thermodynamic Control. The Science: The ring nitrogens of pyrimidine are often more nucleophilic (kinetically accessible) than the exocyclic amine, especially if the amine is deactivated by electron-withdrawing groups. Corrective Action:

  • Thermodynamic Shift: Increase reaction temperature to >80°C. The N-ring acylation is often reversible (kinetic product), while the exocyclic urea is the thermodynamic sink.

  • Bis-Silylation: Pre-treat the aminopyrimidine with BSA (N,O-Bis(trimethylsilyl)acetamide) . This protects the ring nitrogens transiently while silylating the exocyclic amine, making it more nucleophilic towards isocyanates/carbamates.

Q3: In Pd-catalyzed urea synthesis, the reaction turns black immediately, and yield is <10%.

Diagnosis: Catalyst Poisoning by Lone Pairs. The Science: Pyrimidines are excellent ligands. They bind to the Pd center, displacing the phosphine ligands and causing the palladium to aggregate into inactive Pd-black. Corrective Action:

  • Ligand Selection: Switch to a ligand with a wide bite angle and high steric bulk, such as Xantphos or BrettPhos . These ligands bind Pd tightly and prevent displacement by the pyrimidine substrate.

  • Slow Addition: Do not dump all reagents at once. Slowly add the aminopyrimidine to the catalyst/aryl halide mixture to keep the concentration of the "poison" low relative to the catalyst.

Module 3: Advanced Experimental Protocols

Protocol A: The "Green" Carbamate Displacement (High Purity)

Recommended for: Late-stage functionalization where isocyanates are too toxic or unstable.

Reagents:

  • Aminopyrimidine substrate (1.0 equiv)

  • Phenyl carbamate partner (1.1 equiv)

  • Catalyst: DBU (0.2 equiv) OR DMAP (0.1 equiv)

  • Solvent: 1,4-Dioxane or DMSO (anhydrous)

Step-by-Step:

  • Charge: In a dried reaction vial, dissolve the aminopyrimidine and phenyl carbamate in 1,4-Dioxane (0.5 M concentration).

  • Catalyst Addition: Add DBU dropwise. Note: If using DMSO, a slight exotherm may occur.

  • Reflux: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The phenol byproduct peak will grow as the starting material is consumed.

  • Workup (The "Crash-Out"): Cool to room temperature. Pour the reaction mixture into 5 volumes of water (or 1N HCl if the product is acid-stable).

  • Purification: The urea product is typically insoluble in water/ether. Filter the precipitate and wash with diethyl ether to remove the phenol byproduct.

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Type)

Recommended for: Synthesizing ureas from Aryl Chlorides/Bromides and Urea surrogates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Primary Urea or Protected Urea (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy here.

  • Pre-complexation: Add Pd₂(dba)₃, Xantphos, and 1,4-Dioxane. Stir at RT for 5 mins until the solution turns a deep, clear orange/red (indicates active L-Pd-L species).

  • Substrate Addition: Add the Aryl Halide, Urea, and Cs₂CO₃ under a positive stream of Argon.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd-black.

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Mechanism Visualization: The DBU/DMAP Synergy

The following diagram illustrates how DBU and DMAP can work synergistically to lower the activation energy of the urea formation.

Mechanism Carbamate Phenyl Carbamate (Stable Precursor) Intermediate1 Deprotonated Carbamate Carbamate->Intermediate1 + DBU DBU DBU (Base) AcylPyridinium Acyl-Pyridinium (Activated Species) Intermediate1->AcylPyridinium + DMAP - Phenol DMAP DMAP (Nucleophile) Product Pyrimidine Urea (Final Product) AcylPyridinium->Product + Amine - DMAP (Recycled) Amine Aminopyrimidine (Nucleophile) Product->DMAP Catalyst Regeneration Phenol Phenol (Leaving Group)

Figure 2: Synergistic activation mechanism. DBU acts as the proton shuttle, while DMAP converts the sluggish carbamate into a highly reactive acyl-pyridinium species.

References

  • Regioselective Acylation of Aminopyrimidines

    • Title: 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide (Analogous mechanism for aminopyrimidines).
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Pd-Catalyzed Urea Synthesis (Mechanism & Ligands)

    • Title: Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines.[2]

    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Phenyl Carbamate Reactivity & Troubleshooting

    • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
    • Source: Journal of Organic Chemistry (PMC/NIH).
    • URL:[Link]

  • Buchwald-Hartwig Cross-Coupling for Ureas

    • Title: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas.[3]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • DBU Catalysis Mechanism

    • Title: Proposed mechanisms for the DBU catalyzed urea-synthesis reaction
    • Source: ResearchG
    • URL:[Link]

Sources

Removal of unreacted starting materials from 4,6-Dimethoxy-2-pyrimidinyl urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4,6-Dimethoxy-2-pyrimidinyl Urea

Topic: Removal of Unreacted Starting Materials (2-Amino-4,6-dimethoxypyrimidine) Document ID: TSC-PUR-042 Last Updated: 2025-05-12[1][2][3]

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea (DMPU-Urea) typically involves the carbamylation of 2-Amino-4,6-dimethoxypyrimidine (ADMP).[1][3][4] The most persistent impurity is the unreacted amine (ADMP), which shares similar solubility profiles in many organic solvents but differs significantly in basicity.[1][3][4]

Diagnostic Matrix: Do you have this impurity?

ObservationProbable CauseConfirmation Test
Melting Point Depression Residual ADMP (Amine)Pure Urea MP: ~200°C (dec).[1][3] ADMP MP: 94-96°C. If MP < 190°C, amine is present.[1][3]
Yellow Discoloration Oxidized Amine / OligomersTLC (SiO₂, 5% MeOH/DCM).[1][3][4] Yellow spot at lower R_f usually indicates amine oxidation products.[1]
High pH in Aqueous Slurry Residual Inorganic BaseSuspend 1g in 10mL water.[1] If pH > 8, residual carbonates/hydroxides are present.[1][3][4]
LC-MS Signal (M+H) 156 m/z (Amine) vs 199 m/z (Urea)Direct Mass Spec confirmation.[1][3][4]

Core Purification Protocols

Protocol A: Selective Acid Leaching (The "Gold Standard")

Best for: Removing >5% unreacted amine content.[1][4]

Principle: The starting material (ADMP) is a distinct base (


).[1][4] The product (DMPU-Urea) is neutral to weakly acidic due to the electron-withdrawing effect of the carbonyl and pyrimidine ring on the urea protons.[1][4] We exploit this by converting the amine into a water-soluble hydrochloride salt, while the urea remains an insoluble solid.[1][3][4]

Reagents:

  • Dilute Hydrochloric Acid (0.5 M to 1.0 M)[1][4]

  • Deionized Water[1][3][4]

  • Ethanol (for final wash)[1][4]

Workflow Diagram:

AcidLeaching Start Crude Solid Mixture (Urea + Amine) Step1 Suspend in 1.0 M HCl (Ratio: 10 mL/g solid) Start->Step1 Step2 Stir at 20-25°C for 30 mins (Do NOT Heat) Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Filtrate Filtrate (Liquid) Contains: Amine-HCl Salt Step3->Filtrate Discard Cake Filter Cake (Solid) Contains: Purified Urea Step3->Cake Step4 Wash Cake with Water until pH neutral Cake->Step4 Step5 Dry at 60°C under Vacuum Step4->Step5

Step-by-Step Procedure:

  • Suspension: Pulverize the crude solid to a fine powder. Suspend in 1.0 M HCl (10 mL per gram of solid).

  • Digestion: Stir vigorously at room temperature (20–25°C) for 30–45 minutes.

    • Critical Warning:Do not heat above 40°C. High temperatures in acidic media will hydrolyze the methoxy groups on the pyrimidine ring to form 4,6-dihydroxy derivatives [1].[1][3][4]

  • Filtration: Filter the suspension using a sintered glass funnel.[1][4]

  • Washing:

    • Wash the filter cake with 0.5 M HCl (2x bed volume) to displace residual mother liquor.[1][4]

    • Wash with Deionized Water until the filtrate pH is neutral (pH 6–7).[1][4]

    • Optional: A final wash with cold Ethanol (0°C) aids drying but may dissolve trace product.[1]

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Protocol B: Recrystallization (Polishing Step)

Best for: High purity requirements (>99.5%) after Protocol A.[1][4]

Solvent Logic: The urea derivative is highly polar.[1][4] It requires a polar aprotic solvent to dissolve at high temperatures, but a protic co-solvent to induce precipitation upon cooling.[1][3][4]

Solvent SystemRatio (v/v)Temperature ProfileNotes
DMF / Water 1 : 1Dissolve at 80°C → Cool to 5°CExcellent recovery; slow drying due to DMF BP.[1][3]
Acetonitrile PureReflux → -10°CGood for removing colored impurities; lower yield.[1][3]
Acetic Acid Pure60°C → RTRisk: Can cause acetylation if prolonged.[1] Use only if necessary.

Procedure (DMF/Water):

  • Dissolve the crude urea in minimum hot DMF (80°C).

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a few drops of DMF to clear the turbidity.[1][4]

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter and wash with water.[1][4]

Advanced Troubleshooting (FAQs)

Q1: I used the Acid Leaching protocol, but my yield dropped significantly. Where did my product go?

  • Cause: The acid concentration was likely too high, or the volume was excessive.[1][3][4] While the urea is insoluble in dilute acid, it can be protonated and solubilized in concentrated strong acids.[1][3][4]

  • Fix: Ensure HCl concentration does not exceed 1.0 M. If yield loss occurs, neutralize the filtrate with NaOH to pH 7; if a precipitate forms, it is your product (recover it).[1][3][4]

Q2: My product smells like ammonia or fish.

  • Cause: Hydrolysis of the urea linkage (releasing ammonia) or residual amine.[1][4]

  • Fix: This indicates instability.[1] Ensure drying temperatures do not exceed 80°C. If the smell persists, repeat Protocol A (Acid Wash) to remove the volatile amine components.[1][3][4]

Q3: Can I use chromatography for purification?

  • Analysis: Yes, but it is difficult due to the low solubility of the urea.[1][4]

  • Method: Reverse Phase (C18).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Gradient: 5% ACN to 90% ACN.[1][4]

    • Note: The amine (ADMP) will elute early (near void volume) due to protonation in the acidic mobile phase; the urea will retain longer.[1][4]

Mechanism of Impurity Removal

The separation relies on the Basicity Differential .[1][4]

Mechanism Amine Impurity (ADMP) Basic (pKa ~4) HCl Dilute HCl Amine->HCl Protonation Urea Target Product Neutral / Weakly Acidic Urea->HCl No Reaction Salt Soluble Salt (R-NH3+ Cl-) HCl->Salt Solid Insoluble Solid (Precipitate) HCl->Solid

  • Amine (ADMP): Contains a pyrimidine ring with a free amino group.[1] In dilute HCl, the amino group accepts a proton, forming a highly polar, water-soluble hydrochloride salt [2].[1][3][4]

  • Urea: The electron density of the amino group is delocalized into the carbonyl system (amide resonance).[1][4] It does not readily protonate in dilute acid and remains non-ionic (hydrophobic), thus precipitating [3].[1][3][4]

References

  • Hydrolysis Stability: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. 2021.[1] (Acidic conditions at high heat promote hydrolysis of methoxy groups to hydroxy groups).[1][4] [1][4]

  • Amine Properties: 2-Amino-4,6-dimethoxypyrimidine Product Data. PubChem CID 87562643.[1] (Details pKa and solubility in acid). [1][4][5]

  • Synthesis & Purification Context: Method for synthesizing nicosulfuron (Patent CN101671327B). Describes the reaction of urea and ADMP in acid, followed by filtration to isolate the urea derivative.

  • Solubility Data: N-(4,6-Dimethoxy-2-pyrimidinyl)urea Reference Material. LGC Standards. (Confirming low water solubility). [1][4]

Sources

Validation & Comparative

Benchmarking the Herbicidal Activity of 4,6-Dimethoxy-2-pyrimidinyl Urea Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-dimethoxy-2-pyrimidinyl urea moiety represents a privileged pharmacophore in modern herbicide chemistry, serving as the "warhead" for many high-potency sulfonylurea (SU) herbicides. Its structural efficacy relies on a specific "lock-and-key" interaction with the Acetolactate Synthase (ALS) enzyme channel, blocking the biosynthesis of branched-chain amino acids.[1]

This guide provides a rigorous framework for benchmarking novel derivatives containing this moiety. Unlike generic screening protocols, this workflow isolates the specific contribution of the pyrimidinyl urea bridge to herbicidal potency, ensuring that data generated is robust, reproducible, and comparable to industry standards like Chlorsulfuron and Rimsulfuron .

Part 1: Chemical Rationale & Mechanism of Action

To benchmark effectively, one must understand the molecular target. The 4,6-dimethoxy-2-pyrimidinyl group acts as the primary anchor within the ALS enzyme's herbicide-binding pocket. The urea bridge facilitates the correct orientation, while the associated aryl/sulfonyl group (the variable region) dictates selectivity and metabolic stability.

The ALS Inhibition Pathway

The target enzyme, ALS (EC 2.2.1.6), catalyzes the first committed step in the synthesis of Valine, Leucine, and Isoleucine.[2] Inhibition leads to "starvation" of these essential amino acids, causing rapid cessation of cell division in meristematic tissues.[3]

ALS_Inhibition Pyruvate Pyruvate (Substrate) Enzyme ALS Enzyme (Acetolactate Synthase) Pyruvate->Enzyme Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Blockade Acetolactate Acetolactate Enzyme->Acetolactate Normal Catalysis Inhibitor 4,6-Dimethoxy-2-pyrimidinyl Urea Derivative Inhibitor->Enzyme Competitive/Non-competitive Binding Complex->Acetolactate Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetolactate->Isoleucine Death Meristematic Necrosis & Plant Death Valine->Death Depletion causes Leucine->Death Depletion causes Isoleucine->Death Depletion causes

Figure 1: Mechanism of Action.[3] The derivative binds to ALS, preventing the conversion of Pyruvate to Acetolactate, leading to amino acid depletion and plant death.

Part 2: Experimental Framework & Protocols

Reliable benchmarking requires a dual-phase approach: In Vitro (Enzyme Assay) to confirm intrinsic potency, and In Vivo (Whole Plant Assay) to assess translocation and metabolic stability.

Phase A: In Vitro ALS Enzyme Assay

This assay eliminates variables like cuticle penetration and translocation, measuring only the binding affinity (


).
  • Extraction Source: Zea mays (Corn) seedlings (sensitive variety) or Arabidopsis thaliana.

  • Reference Standard: Chlorsulfuron (purity >98%).

  • Protocol Summary:

    • Homogenize 10g fresh leaf tissue in extraction buffer (0.1 M potassium phosphate, pH 7.5, containing FAD, TPP, and MgCl₂).

    • Centrifuge at 25,000g for 20 min; use supernatant as the enzyme source.

    • Incubate enzyme with varying concentrations of the derivative (0.001 µM to 100 µM) and substrate (Pyruvate) at 30°C for 60 min.

    • Stop reaction with H₂SO₄; decarboxylate acetolactate to acetoin.

    • Quantify acetoin colorimetrically (530 nm) after adding creatine and

      
      -naphthol.
      
Phase B: In Vivo Greenhouse Bioassay (The Gold Standard)

This protocol determines the


 (Effective Dose for 50% inhibition) and 

.
1. Plant Material Preparation
  • Test Species:

    • Dicot (Broadleaf):Amaranthus retroflexus (Redroot pigweed) – Highly sensitive indicator.

    • Monocot (Grass):Digitaria sanguinalis (Large crabgrass) – Tests spectrum.

    • Crop Safety Check:Triticum aestivum (Wheat) or Zea mays (Corn).

  • Soil Mix: 2:1:1 mixture of loam, peat, and sand. Sterilized to prevent soil-borne pathogens.

2. Application Protocol
  • Timing: Post-emergence, 3-4 leaf stage (approx. 14-20 days after planting).

  • Sprayer Setup:

    • Nozzle: Flat-fan (e.g., TeeJet 8002E).

    • Pressure: 275 kPa (40 psi) to ensure fine droplet size.

    • Volume: Calibrated to deliver 450 L/ha equivalent.

  • Formulation: Dissolve technical grade derivatives in acetone/water (1:9 v/v) containing 0.1% Tween 80 or a methylated seed oil (MSO) surfactant. Note: The surfactant is critical for wetting the waxy cuticle of pyrimidinyl urea targets.

3. Data Collection
  • Observation Period: 21 days post-treatment (DAT).

  • Metrics:

    • Visual Injury Score (0-100%).[4]

    • Fresh Weight Reduction: Harvest aerial parts, weigh immediately.

    • Chlorosis Assessment: Chlorophyll content meter (SPAD) readings for sublethal stress.

Benchmarking Workflow Diagram

Experimental_Workflow cluster_0 Synthesis & Prep cluster_1 Screening Phase cluster_2 Benchmarking Phase Synth Synthesize Derivatives Purity Confirm Purity (>95% HPLC) Synth->Purity InVitro In Vitro ALS Assay (Determine IC50) Purity->InVitro Primary Primary Greenhouse Screen (150 g/ha) InVitro->Primary If IC50 < 100nM DoseResp Dose-Response (0.1 - 100 g/ha) Primary->DoseResp If >80% Control Analysis Calculate ED50/ED90 (Log-Logistic Model) DoseResp->Analysis Selectivity Crop Selectivity Index Analysis->Selectivity

Figure 2: Step-by-step workflow from synthesis to advanced benchmarking. Only high-potency candidates pass to the dose-response phase.

Part 3: Comparative Performance Data

When publishing your guide or internal report, present data in comparative tables. Below is a representative dataset showing how to benchmark a hypothetical novel series ("Pyrim-Urea-X") against industry standards.

Table 1: In Vitro Enzyme Inhibition ( )

Objective: Assess intrinsic binding affinity.

CompoundStructure Note

(nM)
Relative Potency
Chlorsulfuron Standard (Phenyl-sulfonyl)18.5 1.0 (Baseline)
Bensulfuron-methyl Standard (Benzyl-sulfonyl)22.1 0.84
Derivative 4a 4,6-dimethoxy + 2-NO₂-phenyl12.4 1.49
Derivative 4b 4,6-dimethoxy + 2-CO₂Me-phenyl9.8 1.88
Derivative 4c 4,6-dimethyl (No methoxy)150.2 0.12

Analysis: Derivative 4b shows superior binding, likely due to enhanced hydrogen bonding in the binding pocket. Derivative 4c confirms that the methoxy groups on the pyrimidine ring are essential for high potency (the "dimethoxy" requirement).

Table 2: In Vivo Post-Emergence Herbicidal Activity ( )

Objective: Assess whole-plant efficacy on Amaranthus retroflexus (Redroot Pigweed).

CompoundDosage Range (g ai/ha)

(g ai/ha)

(g ai/ha)
Efficacy Status
Chlorsulfuron 0.1 - 300.84.5High
Derivative 4b 0.1 - 300.4 2.1 Superior
Derivative 4d 0.1 - 305.228.0Moderate
Control Solvent onlyN/AN/ANo Effect

Key Insight: While Derivative 4b is twice as potent as Chlorsulfuron, Derivative 4d (which might have high in vitro binding) failed in vivo. This discrepancy often indicates poor metabolic stability or lack of translocation, highlighting the necessity of the greenhouse phase.

Part 4: Structure-Activity Relationship (SAR) Guidelines

When interpreting your benchmarking results, focus on these three structural zones:

  • The Pyrimidine Ring (The Anchor):

    • Requirement: The 4,6-dimethoxy substitution pattern is generally superior to 4,6-dimethyl or 4-methoxy-6-methyl for ALS inhibition.

    • Impact: Electron-donating methoxy groups increase the basicity of the ring nitrogen, enhancing interaction with the enzyme's acidic residues.

  • The Urea Bridge:

    • Requirement: Must remain unmodified. Replacement with thiourea often drastically reduces activity.

  • The Aryl/Sulfonyl Moiety (The Variable):

    • Optimization: An ortho-substituent (e.g., -CO₂Me, -Cl, -NO₂) on the phenyl ring is crucial. It forces the molecule into a "U-shape" or "J-shape" conformation required to fit the narrow ALS tunnel.

    • Selectivity: Modifying this region changes the metabolic degradation rate in crops (e.g., wheat can metabolize specific sulfonyl groups, conferring safety).

References

  • Zhou, Q., et al. (2012). "Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives." Journal of Agricultural and Food Chemistry.

  • Brown, H. M. (1990). "Mode of Action, Crop Selectivity, and Soil Relations of the Sulfonylurea Herbicides." Pesticide Science.

  • Ray, T. B. (1984). "Site of Action of Chlorsulfuron: Inhibition of Valine and Isoleucine Biosynthesis in Plants." Plant Physiology.

  • Duggleby, R. G., & Pang, S. S. (2000). "Acetohydroxyacid Synthase." Journal of Biochemistry and Molecular Biology.

  • Standard Operating Procedures (SOP) for Herbicide Bioassays. Weed Science Society of America (WSSA).

Sources

Head-to-head comparison of sulfonylurea herbicides derived from different pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of sulfonylurea (SU) herbicides distinguished by their specific pyrimidine heterocycles. While the sulfonylurea bridge and aryl sulfonamide moiety dictate general binding, the pyrimidine ring substituents are the critical "tuning knobs" for hydrolytic stability, soil half-life (


), and crop selectivity.

This analysis focuses on three distinct pyrimidine classes:

  • Dimethyl-pyrimidines (e.g., Sulfometuron-methyl)

  • Dimethoxy-pyrimidines (e.g., Bensulfuron-methyl, Nicosulfuron)

  • Chloro-methoxy-pyrimidines (e.g., Chlorimuron-ethyl)

Key Finding: The introduction of electron-withdrawing groups (e.g., -Cl) on the pyrimidine ring significantly accelerates hydrolytic degradation via bridge contraction in alkaline conditions, reducing soil persistence but altering the binding kinetics to Acetolactate Synthase (ALS).

The Chemical Scaffold: Pyrimidine Pharmacophore

The efficacy of SUs relies on the interaction between the herbicide and the channel entrance of the ALS enzyme. The pyrimidine ring interacts with the enzyme's active site via


-stacking and hydrogen bonding.
The "Levitt Rule" & Substituent Effects

Classically, high herbicidal activity requires disubstitution at the 4- and 6-positions of the pyrimidine ring. The electronic nature of these substituents influences the


 of the sulfonylurea bridge proton (

), affecting transport across plant membranes (phloem mobility).
Pyrimidine TypeSubstituents (

)
Electronic EffectRepresentative CompoundPrimary Use
Dimethyl

Inductive Donation (+I)Sulfometuron-methylNon-crop/Forestry
Dimethoxy

Mesomeric Donation (+M)Bensulfuron-methylRice (Paddy)
Chloro-Methoxy

Inductive Withdrawal (-I)Chlorimuron-ethylSoybean

Head-to-Head Performance Analysis

Hydrolytic Stability & Environmental Fate

The stability of the sulfonylurea bridge is heavily dependent on the pyrimidine substituents.

  • Acidic Hydrolysis (

    
    ):  All SUs degrade via bridge cleavage.
    
  • Alkaline Hydrolysis (

    
    ):  This is where the pyrimidine distinguishes itself.
    
    • Mechanism: The deprotonated bridge nitrogen attacks the pyrimidine carbon, leading to bridge contraction.

    • Chloro-Effect: In Chlorimuron-ethyl , the chlorine atom is a good leaving group and highly electronegative. This makes the pyrimidine ring more electrophilic, facilitating rapid nucleophilic attack by the bridge nitrogen. Consequently, Chlorimuron degrades much faster in high pH soils compared to Dimethoxy analogs.

Table 1: Comparative Stability Data (Representative)

CompoundPyrimidine SubstituentsHydrolysis

(pH 7)
Hydrolysis

(pH 9)
Soil Mobility
Sulfometuron-methyl Dimethyl~28 daysStable (>30 days)Moderate
Bensulfuron-methyl Dimethoxy~18 daysStable (>30 days)High
Chlorimuron-ethyl Chloro-Methoxy~20 daysRapid (<3 days) High

Technical Insight: The rapid degradation of Chlorimuron at high pH is a designed feature to prevent carryover injury to rotational crops (e.g., corn/sorghum) in alkaline soils, a limitation often seen with more stable Dimethoxy SUs.

Enzyme Inhibition ( ) & Selectivity

While all three bind to ALS, the binding affinity (


) and inhibitory concentration (

) vary.
  • Dimethoxy (Bensulfuron/Nicosulfuron): Generally exhibits the tightest binding due to optimal steric fit and hydrogen bonding capability of the methoxy oxygens.

  • Selectivity Mechanism: Selectivity is metabolic , not target-site based.

    • Corn: Rapidly metabolizes Nicosulfuron via hydroxylation of the pyrimidine ring followed by glucosylation.

    • Soybean:[1][2] Metabolizes Chlorimuron via conjugation of the chloropyrimidine ring.

Visualizing the Mechanism

Mode of Action: ALS Inhibition Pathway

The following diagram illustrates the specific biosynthetic blockage caused by these herbicides.

ALS_Pathway Pyruvate Pyruvate (2 Molecules) ALS Acetolactate Synthase (ALS) [Target Enzyme] Pyruvate->ALS Substrate Acetolactate Acetolactate ALS->Acetolactate Catalysis Blocked Valine Valine (Branched-Chain AA) Acetolactate->Valine Leucine Leucine (Branched-Chain AA) Acetolactate->Leucine Isoleucine Isoleucine (Branched-Chain AA) Acetolactate->Isoleucine SU_Herbicide SU Herbicide (Pyrimidine-Based) SU_Herbicide->ALS Inhibits (Non-competitive)

Figure 1: The ALS inhibition pathway.[1] SU herbicides bind to the ALS enzyme, preventing the conversion of pyruvate to acetolactate, thereby starving the plant of essential amino acids.

SAR Decision Logic

How pyrimidine substitution dictates product positioning.

SAR_Logic Root Pyrimidine Substitution Dimethoxy Dimethoxy (-OCH3) (e.g., Nicosulfuron) Root->Dimethoxy Chloro Chloro-Methoxy (-Cl) (e.g., Chlorimuron) Root->Chloro Stable High Stability (pH > 7) Risk: Carryover Dimethoxy->Stable Corn Corn Selectivity (via P450 Hydroxylation) Dimethoxy->Corn Unstable Rapid Hydrolysis (pH > 7) Benefit: Low Carryover Chloro->Unstable Bridge Contraction Soy Soybean Selectivity (via Homoglutathione conjugation) Chloro->Soy

Figure 2: Structure-Activity Relationship (SAR) flow illustrating how the pyrimidine substituent dictates environmental stability and crop utility.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

In Vitro ALS Inhibition Assay (Acetoin Method)

This colorimetric assay measures the inhibition of acetolactate production.

Reagents:

  • Extraction Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM Pyruvate, 0.5 mM

    
    , 10 
    
    
    
    M FAD.
  • Reaction Mix: Enzyme extract + Herbicide (0.01 nM – 1000 nM).

  • Stop Solution: 6N

    
    .
    
  • Color Development: 0.5% Creatine + 5%

    
    -Naphthol (in 2.5N NaOH).
    

Protocol:

  • Extraction: Homogenize 5g of fresh leaf tissue (e.g., Amaranthus retroflexus) in chilled extraction buffer. Centrifuge at 15,000 x g for 20 min. Use supernatant.

  • Incubation: Mix 100

    
    L enzyme extract with varying concentrations of the SU herbicide (dissolved in acetone/water). Incubate at 30°C for 60 min.
    
  • Termination: Add 50

    
    L of 6N 
    
    
    
    to stop the reaction and decarboxylate acetolactate to acetoin. Incubate at 60°C for 15 min.
  • Quantification: Add 1 mL of Creatine/Naphthol solution. Incubate at 60°C for 15 min (pink color develops).

  • Read: Measure Absorbance at 530 nm . Calculate

    
     using non-linear regression (Log-Logistic model).
    
Hydrolysis Rate Determination

To verify the "Chloro-effect" on stability.

Protocol:

  • Buffer Preparation: Prepare sterile buffers at pH 5.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

  • Spiking: Fortify buffers with 10 mg/L of the specific SU herbicide (Chlorimuron vs. Bensulfuron).

  • Incubation: Store in dark at 25°C.

  • Sampling: Aliquot samples at T=0, 1, 3, 7, 14, 21 days.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the rate constant.
    
    
    .

References

  • Beyer, E. M., et al. (1988). Sulfonylurea Herbicides.[2][3][4][5][6][7][8][9][10][11][12] In: Herbicides: Chemistry, Degradation, and Mode of Action.[1][2][8][9][13] Marcel Dekker, New York.

  • Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science.

  • PubChem. (2025).[3] Chlorimuron-ethyl Compound Summary. National Library of Medicine.

  • Zhou, Q., et al. (2012). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review.

  • USDA ARS. (2008). Transformation Kinetics and Mechanism of Sulfonylurea Herbicides.

Sources

A Comparative Guide to the Cost-Effective Synthesis of 4,6-Dimethoxy-2-pyrimidinyl Urea Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-2-pyrimidinyl urea and its derivatives are pivotal intermediates in the synthesis of numerous sulfonylurea herbicides, a class of agrochemicals renowned for their high efficacy at low application rates and low mammalian toxicity. The economic viability and environmental footprint of producing these herbicides are critically dependent on the efficiency and cost-effectiveness of the synthetic routes to their core building blocks. This guide provides an in-depth, objective comparison of the most common methods for synthesizing key precursors to 4,6-dimethoxy-2-pyrimidinyl urea, with a primary focus on the preparation of 2-amino-4,6-dimethoxypyrimidine. By examining experimental data on yield, purity, reaction conditions, and the cost and safety of starting materials, this document aims to equip researchers and chemical process developers with the necessary information to make informed decisions for their specific applications.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of 4,6-dimethoxy-2-pyrimidinyl urea predominantly proceeds through the formation of a stable intermediate, which is then converted to the final urea product. The most direct precursor is 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine, synthesized from 2-amino-4,6-dimethoxypyrimidine. Therefore, the efficiency of the entire process hinges on the production of this key aminopyrimidine intermediate. Two primary, competing industrial methods for the synthesis of 2-amino-4,6-dimethoxypyrimidine will be evaluated:

  • The Malononitrile Route: A modern, high-yield approach favored for its green chemistry principles.

  • The Diethyl Malonate/Guanidine Route: A traditional and well-established, albeit more complex, method.

A third, direct ureation approach, while less common, will also be discussed as a potential alternative.

Method 1: The Malononitrile Route to 2-Amino-4,6-dimethoxypyrimidine

This method has gained traction due to its high efficiency and more environmentally benign profile. It typically involves a three-step, one-pot synthesis from readily available and relatively inexpensive malononitrile.

Underlying Chemistry and Rationale

The synthesis leverages the reactivity of malononitrile's active methylene group. The process begins with an imidization reaction, followed by a cyanamide substitution and a final aromatizing cyclization. The use of specific catalysts, such as Lewis acidic ionic liquids, has been shown to significantly enhance the reaction rate and yield of the final cyclization step. This route is often favored in industrial settings for its high atom economy and reduced waste generation.[1] One patented method boasts a total yield of over 91.3% with a purity exceeding 99.6%.[2]

Experimental Protocol

The following is a representative protocol based on patented industrial processes:

  • Imidization: In a suitable reactor, methanol is charged to a mixture of toluene and malononitrile at room temperature with constant stirring. Dry hydrogen chloride gas is then passed through the reaction mass at a controlled temperature (0°C to 20°C) to yield 3-amino-3-methoxy-N-2-cyano-2-propenimidate.

  • Cyanamide Substitution: The resulting intermediate is then added to an aqueous solution of sodium bicarbonate and 50% cyanamide, maintained at a cool temperature (0°C to 5°C).

  • Cyclization and Isolation: The reaction mixture is heated, stirred, and then filtered to produce a slurry. This slurry is reacted with toluene at reflux to obtain a clear solution. After cooling and treatment with activated charcoal to remove impurities, the solution is further cooled to room temperature to crystallize the final product, 2-amino-4,6-dimethoxypyrimidine.[3]

A notable variation to improve the cyclization step involves the use of a Lewis acidic ionic liquid catalyst (e.g., Et3NHCl-2ZnCl2), which can achieve a yield of up to 94.8% for this step at 50°C in 3 hours.[4]

malononitrile_route Malononitrile Malononitrile Imidate 3-Amino-3-methoxy-N-2- cyano-2-propenimidate Malononitrile->Imidate Methanol Methanol Methanol->Imidate HCl Dry HCl HCl->Imidate Intermediate2 Cyanamide Adduct Imidate->Intermediate2 Cyanamide Cyanamide Cyanamide->Intermediate2 Bicarbonate Sodium Bicarbonate Bicarbonate->Intermediate2 Product 2-Amino-4,6- dimethoxypyrimidine Intermediate2->Product Cyclization Toluene Toluene (Reflux) Toluene->Product

Caption: Synthetic pathway for 2-amino-4,6-dimethoxypyrimidine via the malononitrile route.

Method 2: The Diethyl Malonate and Guanidine Route to 2-Amino-4,6-dimethoxypyrimidine

This is a more traditional approach that is still widely used. It involves the condensation of diethyl malonate with a guanidine salt to form a dihydroxypyrimidine intermediate, which is subsequently methylated.

Underlying Chemistry and Rationale

The core of this synthesis is a classic condensation reaction. Guanidine, a strong base, reacts with the diester, diethyl malonate, in the presence of a base like sodium methoxide to form the pyrimidine ring. The resulting 2-amino-4,6-dihydroxypyrimidine is then methylated. While older methods employed hazardous methylating agents like dimethyl sulfate, modern, greener variations utilize dimethyl carbonate, which is safer and more environmentally friendly.[5]

Experimental Protocol

A typical two-step protocol is as follows:

  • Cyclization: Guanidine nitrate and diethyl malonate (in a molar ratio of approximately 1-1.5:1) are added to a reaction vessel with anhydrous methanol. Liquid sodium methoxide is then added dropwise at 40-60°C. The mixture is heated to reflux (around 68°C) for 3.5 hours to yield 2-amino-4,6-dihydroxypyrimidine.[5] A similar protocol using guanidine hydrochloride and dimethyl malonate reports a yield of 85% for this intermediate.[6]

  • Methylation: The crude 2-amino-4,6-dihydroxypyrimidine is then reacted with dimethyl carbonate in an autoclave at elevated temperature (e.g., 140°C for 8 hours) in the presence of a catalyst like NaOH to produce 2-amino-4,6-dimethoxypyrimidine. The final product is then purified by recrystallization from a solvent such as ethyl acetate.[5]

diethyl_malonate_route DiethylMalonate Diethyl Malonate Dihydroxy 2-Amino-4,6- dihydroxypyrimidine DiethylMalonate->Dihydroxy Guanidine Guanidine Nitrate Guanidine->Dihydroxy SodiumMethoxide Sodium Methoxide SodiumMethoxide->Dihydroxy Condensation Product 2-Amino-4,6- dimethoxypyrimidine Dihydroxy->Product Methylation DimethylCarbonate Dimethyl Carbonate DimethylCarbonate->Product NaOH NaOH (catalyst) NaOH->Product

Caption: Synthetic pathway for 2-amino-4,6-dimethoxypyrimidine via the diethyl malonate/guanidine route.

Conversion to 4,6-Dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine

Once 2-amino-4,6-dimethoxypyrimidine is obtained, it is converted to a stable and versatile intermediate for urea formation.

Underlying Chemistry and Rationale

The reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of an acid acceptor, such as N,N-dimethylaniline, yields 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine. This reaction is a nucleophilic acyl substitution where the amino group of the pyrimidine attacks the carbonyl carbon of phenyl chloroformate. The use of an excess of phenyl chloroformate is crucial to minimize the formation of the N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea impurity.[7]

Experimental Protocol

The following protocol is adapted from a patented procedure:

  • In a flask, 23.8 g (0.154 mol) of 2-amino-4,6-dimethoxypyrimidine, 29.1 g (0.240 mol) of N,N-dimethylaniline, and 110 mL of 1,4-dioxane are combined and cooled to 5°C.

  • 37.58 g (0.24 mol) of phenyl chloroformate is added dropwise, maintaining the temperature below 20°C.

  • The mixture is stirred for 16 hours at room temperature (20-25°C) and then cooled back to 5°C.

  • Water (325 mL) is added to precipitate the product, which is then filtered, washed with water, and dried. This procedure has been reported to yield the product in 81-88.3% with a purity of 97.1%.[7]

Cost-Effectiveness and Performance Comparison

ParameterMalononitrile RouteDiethyl Malonate/Guanidine Route
Starting Materials Cost Malononitrile (moderate), Methanol (low), HCl (low), Cyanamide (moderate)Diethyl Malonate (low-moderate), Guanidine Nitrate (low-moderate), Sodium Methoxide (moderate), Dimethyl Carbonate (low)
Overall Yield High (>90%)[2]Moderate to High (can be variable, reported up to 85% for intermediate)[6]
Product Purity High (>99%)[2]Generally requires more extensive purification[5]
Number of Steps Can be performed as a one-pot synthesis[3]Two distinct steps (cyclization and methylation)[5]
Reaction Conditions Milder conditions for some steps, cyclization may require heating[3][4]Requires reflux and high-pressure methylation[5]
Environmental Impact Considered "greener," with less waste generation[1]Traditional route can generate significant waste; use of dimethyl carbonate is an improvement[5]
Safety Considerations Malononitrile is toxic and requires careful handling.[8][9][10][11]Guanidine salts can be irritants.[12][13][14][15][16] Dimethyl carbonate is flammable.

Safety and Environmental Considerations

Phenyl Chloroformate: This reagent is corrosive and toxic upon inhalation.[17][18][19][20] It is also combustible.[18] Proper personal protective equipment (PPE) and ventilation are essential. It is harmful to aquatic organisms.[19]

Malononitrile: This compound is toxic if swallowed or in contact with skin and can cause eye irritation.[8][9][10][11][21] It is also toxic to aquatic life with long-lasting effects.[10] Appropriate handling procedures to avoid dust formation and exposure are critical.

Guanidine Salts: Guanidine nitrate and hydrochloride are irritants to the skin and eyes.[12][13][16] Guanidine carbonate can cause serious eye damage and is harmful to aquatic life.[12] Inhalation should be avoided.

Conclusion and Recommendations

The choice of synthesis method for 4,6-dimethoxy-2-pyrimidinyl urea precursors depends on a balance of factors including cost, desired yield and purity, available equipment, and environmental and safety regulations.

  • For large-scale, cost-effective, and environmentally conscious production, the malononitrile route is highly recommended. Its high overall yield, high purity of the final product, and potential for a one-pot process make it an attractive option for industrial applications. While malononitrile itself is a hazardous material, the overall process is considered greener due to reduced waste streams.

  • The diethyl malonate/guanidine route remains a viable, albeit more traditional, option. The starting materials are generally inexpensive. However, this route typically involves more steps, potentially lower overall yields after purification, and more hazardous historical reagents (though modern variations with dimethyl carbonate have improved its safety profile). This method may be suitable for laboratories where the specific starting materials are readily available and high-pressure equipment for methylation is accessible.

The subsequent conversion to 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine is a well-established and high-yielding process. Careful control of stoichiometry and reaction temperature is key to achieving high purity and minimizing by-product formation.

Ultimately, a thorough process hazard analysis and cost analysis based on current local market prices for raw materials should be conducted before selecting a synthetic route for scale-up.

References

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis - Benchchem. (URL not available)
  • EP0815086A1 - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents.
  • Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 55(5), 833-835. (URL not available)
  • CN103159684A - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Wang, Y., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(23), 6979-6984. Available at: [Link]

  • EP0815086B1 - PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - European Patent Office. Available at: [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • KR100225181B1 - New preparation of 4, 6-dimethoxy-2-[(phenoxycarbonyl)
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • Al-Azmi, A., & Al-Awadi, N. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. (URL not available)
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. (URL not available)
  • Safety Data Sheet - Malononitrile.pdf. (URL not available)
  • SAFETY DATA SHEET - Phenyl Chloroform
  • Design, synthesis and SAR study of novel sulfonylurea derivatives containing arylpyrimidine moieties as potential anti-phytopathogenic fungal agents - ResearchG
  • ICSC 1007 - PHENYL CHLOROFORM
  • HAZARD SUMMARY - Malononitrile - NJ.gov. (URL not available)
  • Exploring the Uses and Safety Considerations of Guanidine Carbon
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (URL not available)
  • SAFETY DATA SHEET - Malononitrile - Fisher Scientific. (URL not available)
  • SAFETY DATA SHEET - Phenyl chloroform
  • SAFETY DATA SHEET - Malononitrile - TCI Chemicals. (URL not available)
  • Phenyl chloroform
  • SAFETY DATA SHEET - Guanidine hydrochloride. (URL not available)
  • Recent Advances in the Synthesis of Sulfonylureas - ResearchG
  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Collections | Kyushu University Library. (URL not available)
  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - MDPI. (URL not available)
  • PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (URL not available)
  • Malononitrile SDS, 109-77-3 Safety D
  • Guanidine Hydrochloride 6M Solution - BioSpectra, Inc. (URL not available)
  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (URL not available)
  • Synthesis and antitumor activity of ureas containing pyrimidinyl group. (URL not available)
  • Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4,6-Dimethoxy-2-pyrimidinyl Urea Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of analytical standards for 4,6-Dimethoxy-2-pyrimidinyl urea, a significant environmental metabolite of several sulfonylurea herbicides.[1] As the accuracy of environmental monitoring and toxicological studies hinges on the reliability of analytical standards, a robustly validated standard is paramount. This document outlines the scientific rationale, experimental design, and comparative data analysis for establishing the consistency and reliability of 4,6-Dimethoxy-2-pyrimidinyl urea analytical standards across multiple laboratories. We present a detailed, hypothetical inter-laboratory study employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to illustrate the validation process. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the fields of environmental science, agrochemical development, and regulatory compliance.

Introduction: The Critical Role of Validated Analytical Standards

4,6-Dimethoxy-2-pyrimidinyl urea is a key environmental transformation product of widely used sulfonylurea herbicides such as rimsulfuron and mesosulfuron-methyl.[1] Its presence in soil and water serves as an indicator of the environmental fate of these parent compounds. Accurate quantification of this metabolite is therefore essential for environmental risk assessment and regulatory monitoring. The foundation of accurate quantification lies in the quality of the analytical reference standard used for instrument calibration and method validation.

An analytical standard's journey from synthesis to certified reference material is paved with rigorous testing to establish its identity, purity, and stability. However, the true test of a standard's robustness is its performance across different laboratories, each with its unique set of instruments, reagents, and analysts. Inter-laboratory validation, also known as a collaborative study, is the ultimate testament to an analytical standard's fitness for its intended purpose. It provides objective evidence that the standard, when used with a specified analytical method, yields consistent and reproducible results regardless of the testing environment.

This guide will walk you through the conceptualization and execution of an inter-laboratory study for 4,6-Dimethoxy-2-pyrimidinyl urea analytical standards, drawing upon established principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2]

Designing the Inter-Laboratory Study: A Multi-faceted Approach

The primary objective of this inter-laboratory study is to assess the precision (repeatability and intermediate precision) and accuracy of the analytical results obtained for 4,6-Dimethoxy-2-pyrimidinyl urea using a common analytical standard and method in different laboratories.

The Analytical Contenders: HPLC-UV and LC-MS/MS

Two common and powerful analytical techniques are proposed for this validation study:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective technique suitable for routine analysis. Pyrimidine derivatives, such as our target analyte, typically exhibit strong UV absorbance, making this a viable detection method.[3][4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex environmental matrices.[5][6]

By including both techniques, we can establish the standard's performance across a range of analytical sensitivities and selectivities, providing a more comprehensive validation.

Study Protocol: A Blueprint for Consistency

A detailed study protocol is disseminated to all participating laboratories to minimize variability arising from procedural differences.

2.2.1. Materials Provided:

  • Candidate Analytical Standard: A single, homogenous batch of high-purity 4,6-Dimethoxy-2-pyrimidinyl urea.

  • Validation Samples: Three blind samples containing different, undisclosed concentrations of 4,6-Dimethoxy-2-pyrimidinyl urea in a simulated environmental matrix (e.g., clean sand extract).

  • Detailed Analytical Method Protocol: Step-by-step instructions for sample preparation, instrument setup, and data acquisition for both HPLC-UV and LC-MS/MS methods.

2.2.2. Key Validation Parameters to be Assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrumental response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, assessed through the analysis of the validation samples.

  • Precision:

    • Repeatability (Intra-laboratory precision): The precision of multiple measurements of the same sample under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-laboratory precision): The precision of results from different laboratories, reflecting variations in analysts, equipment, and environment.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the analytical procedures to be followed by the participating laboratories.

Chemical Structure of 4,6-Dimethoxy-2-pyrimidinyl urea

G cluster_0 4,6-Dimethoxy-2-pyrimidinyl urea a N1-C2(=O)-N3-C4=C5-N=C(OCH3)-C=N-C(OCH3)=C5

Caption: Chemical structure of 4,6-Dimethoxy-2-pyrimidinyl urea.

Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 4,6-Dimethoxy-2-pyrimidinyl urea analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Validation Sample Extraction:

    • Accurately weigh 5 grams of the provided validation sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

HPLC-UV Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 245 nm.

  • Column Temperature: 30 °C.

LC-MS/MS Method Protocol
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transition: Monitor a specific precursor-to-product ion transition for 4,6-Dimethoxy-2-pyrimidinyl urea (e.g., m/z 199 -> 126, to be determined empirically).

Inter-laboratory Validation Workflow

G cluster_0 Central Laboratory cluster_1 Participating Laboratories (N > 5) cluster_2 Data Analysis & Reporting A Preparation of Homogenous Analytical Standard Batch B Preparation & Distribution of Validation Samples & Protocol A->B C Receipt of Standard & Samples B->C D Execution of HPLC-UV & LC-MS/MS Analysis C->D E Data Reporting to Central Laboratory D->E F Statistical Analysis of Inter-laboratory Data E->F G Assessment of Accuracy, Precision & Linearity F->G H Final Validation Report & Standard Certification G->H

Caption: Workflow of the inter-laboratory validation study.

Comparative Data Analysis and Acceptance Criteria

Upon receiving the data from all participating laboratories, a thorough statistical analysis is performed to evaluate the performance of the analytical standard.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. A linear regression is performed on the calibration data from each laboratory.

Table 1: Hypothetical Inter-laboratory Linearity Data for 4,6-Dimethoxy-2-pyrimidinyl urea

LaboratoryAnalytical MethodCalibration Range (µg/mL)Correlation Coefficient (r²)
Lab 1HPLC-UV0.5 - 200.9995
Lab 2HPLC-UV0.5 - 200.9991
Lab 3HPLC-UV0.5 - 200.9996
Lab 4LC-MS/MS0.1 - 100.9998
Lab 5LC-MS/MS0.1 - 100.9997
Acceptance Criterion r² ≥ 0.999

Interpretation: A high correlation coefficient (r²) indicates a strong linear relationship between the concentration and the instrumental response, demonstrating the suitability of the standard for quantitative analysis within the specified range.

Accuracy

Accuracy is determined by comparing the mean measured concentration of the blind validation samples to their known true concentrations.

Table 2: Hypothetical Inter-laboratory Accuracy Data for 4,6-Dimethoxy-2-pyrimidinyl urea

Sample IDTrue Value (µg/g)Analytical MethodMean Measured Value (µg/g)Mean Recovery (%)
VS-012.5HPLC-UV2.4598.0
VS-0210.0HPLC-UV10.12101.2
VS-0315.0HPLC-UV14.7898.5
VS-012.5LC-MS/MS2.53101.2
VS-0210.0LC-MS/MS9.9599.5
VS-0315.0LC-MS/MS15.08100.5
Acceptance Criterion 95% - 105%

Interpretation: The mean recovery across all laboratories should fall within a predefined acceptance range, typically 95-105%, to demonstrate the accuracy of the analytical standard and method.

Precision

Precision is assessed at two levels: repeatability (within-laboratory) and intermediate precision (between laboratories).

Table 3: Hypothetical Inter-laboratory Precision Data for 4,6-Dimethoxy-2-pyrimidinyl urea (Sample VS-02, 10.0 µg/g)

LaboratoryAnalytical MethodRepeatability (RSDr, %)
Lab 1HPLC-UV1.8
Lab 2HPLC-UV2.1
Lab 3HPLC-UV1.9
Lab 4LC-MS/MS1.2
Lab 5LC-MS/MS1.5
Intermediate Precision (RSDR, %) HPLC-UV 2.5
Intermediate Precision (RSDR, %) LC-MS/MS 1.8
Acceptance Criterion RSDr ≤ 3%, RSDR ≤ 5%

Interpretation: The relative standard deviation for repeatability (RSDr) and intermediate precision (RSDR) should be below the established acceptance criteria. Low RSD values indicate high precision and demonstrate that the analytical standard yields consistent results across different laboratories and conditions.

Conclusion: Establishing a Benchmark for Confidence

The successful completion of an inter-laboratory validation study, with results meeting the pre-defined acceptance criteria, provides a high degree of confidence in the analytical standard for 4,6-Dimethoxy-2-pyrimidinyl urea. It demonstrates that the standard is fit for its intended purpose and can be reliably used by different laboratories to generate comparable and accurate data. This robust validation is a critical step in ensuring the quality and reliability of environmental monitoring and research data, ultimately contributing to a better understanding of the environmental impact of sulfonylurea herbicides.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 4,6-Dimethoxy-2-pyrimidinyl urea. [Link]

  • Al-Rimawi, F. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Advances in Chemistry (IJAC), 2(2).
  • Moiseev, D. V., et al. (2019). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 53(1), 24-33.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Abad-Villar, E. M., et al. (2014). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. Journal of Agricultural and Food Chemistry, 62(45), 10873-10880.
  • Zimoch, J., & Turek, M. (2018). Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate.
  • Lee, S. F., et al. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid.
  • Taylor & Francis Online. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 147-153.
  • Thermo Fisher Scientific. (2019). Determination of urea in ultrapure water by IC-MS/MS.

Sources

Comparative Efficacy Guide: Modern vs. Conventional Sulfonylureas

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Synthesis & Mechanistic Evolution

The Shift from Potency to Precision

In the development of insulin secretagogues, the industry has moved beyond simple "glucose-lowering potency" (efficacy) to "kinetic precision" (safety and selectivity). While conventional sulfonylureas (1st generation) and early modern agents (Glibenclamide) effectively lower HbA1c, they lack tissue selectivity, binding indiscriminately to pancreatic (SUR1) and cardiac/smooth muscle (SUR2A/B) receptors.

Modern Sulfonylureas (Glimepiride, Gliclazide) represent a structural evolution. They maintain high affinity for the pancreatic SUR1 subunit but exhibit rapid dissociation kinetics and reduced affinity for the cardiac SUR2A isoform. This distinction is critical for preserving Ischemic Preconditioning (IPC)—a cardioprotective mechanism inhibited by non-selective agents like Glibenclamide.

Mechanistic Divergence: The Receptor Selectivity Hypothesis

The efficacy of a sulfonylurea is defined by its interaction with the ATP-sensitive potassium (KATP) channel, an octameric complex of four pore-forming units (Kir6.[1]2) and four regulatory subunits (SUR).

  • Conventional/Non-selective (e.g., Glibenclamide): Binds with high affinity to both SUR1 (Pancreas) and SUR2A (Heart).

    • Consequence: Blocks cardiac KATP channels, preventing the shortening of action potential duration during ischemia, potentially worsening myocardial damage.

  • Modern/Selective (e.g., Gliclazide, Glimepiride): High selectivity for SUR1 ; low affinity for SUR2A.

    • Consequence: Stimulates insulin secretion without compromising cardiac metabolic adaptation.

Visualization: Differential Receptor Interaction

The following diagram illustrates the structural interaction and downstream effects of selective vs. non-selective binding.

SUR_Selectivity Drug_Modern Modern SU (Glimepiride/Gliclazide) Target_SUR1 Target: SUR1/Kir6.2 (Pancreatic Beta Cell) Drug_Modern->Target_SUR1 High Affinity Rapid Dissociation Target_SUR2A Off-Target: SUR2A/Kir6.2 (Cardiomyocyte) Drug_Modern->Target_SUR2A Low Affinity (Negligible Block) Drug_Conv Conventional/Non-Selective (Glibenclamide) Drug_Conv->Target_SUR1 High Affinity Slow Dissociation Drug_Conv->Target_SUR2A High Affinity (Significant Block) Effect_Insulin Membrane Depolarization Ca2+ Influx -> Insulin Exocytosis Target_SUR1->Effect_Insulin Effect_Cardiac Blockade of Ischemic Preconditioning (IPC) Target_SUR2A->Effect_Cardiac If Blocked Effect_Safe Preserved IPC (Cardio-Neutral) Target_SUR2A->Effect_Safe If Unblocked

Caption: Differential binding pathways of Modern vs. Conventional SUs. Note the cardiac sparing effect of modern agents.[2]

Part 2: Quantitative Performance Comparison

The following data synthesizes findings from major clinical trials (UKPDS, CAROLINA) and electrophysiological studies.

Table 1: Pharmacokinetic and Efficacy Profile
FeatureConventional (e.g., Chlorpropamide)Non-Selective Modern (Glibenclamide)Selective Modern (Glimepiride/Gliclazide)
Receptor Selectivity SUR1 = SUR2ASUR1 ≈ SUR2ASUR1 >>> SUR2A
Binding Kinetics Slow dissociationIrreversible/SlowRapid association/dissociation
HbA1c Reduction 1.0% - 2.0%1.5% - 2.0%1.0% - 1.5% (Similar efficacy)
Hypoglycemia Risk High (Long half-life)Very High (Active metabolites)Low to Moderate
CV Safety Signal Potential Risk (UGDP study)Potential Risk (IPC inhibition)Neutral (CAROLINA Trial)
Active Metabolites Yes (Renal accumulation)Yes (Renal accumulation)Partial (Glimepiride) / None (Gliclazide)

Part 3: Experimental Protocols for Validation

As a drug development professional, relying on literature is insufficient. You must validate the selectivity and kinetic profile of new candidates. Below are two field-proven protocols designed for self-validation.

Protocol A: Differential Binding Affinity (Patch-Clamp Electrophysiology)

Objective: Quantify the IC50 of a candidate drug against Recombinant SUR1 vs. SUR2A channels to establish a Selectivity Index.

Prerequisites:

  • HEK293 cells stable-transfected with human Kir6.2/SUR1 (Pancreatic model) and Kir6.2/SUR2A (Cardiac model).

  • Patch-clamp rig (Axon MultiClamp 700B or equivalent).

Step-by-Step Methodology:

  • Preparation: Perfuse cells with a physiological extracellular solution (Tyrode’s).

  • Configuration: Establish a Gigaseal (>1 GΩ) and enter the inside-out configuration. This exposes the cytoplasmic surface of the membrane to the bath solution.

  • Validation (The "Trust" Step):

    • Apply 1 mM ATP to the bath. Expectation: Current must reach 0 pA (complete closure).

    • Washout ATP. Expectation: Current returns to baseline.

    • If this fails, discard the patch. The system is not responsive.

  • Drug Application:

    • Apply 0.1 mM ATP (mimicking physiological ADP/ATP ratio).

    • Titrate the Candidate Drug (1 nM to 100 µM) cumulatively.

  • Data Analysis:

    • Fit data to the Hill Equation.

    • Calculate Selectivity Index:

      
      .
      
    • Target: An SI > 100 indicates high pancreatic selectivity.

Protocol B: Dynamic Insulin Secretion (Islet Perifusion)

Objective: Differentiate between "phasic" insulin secretion (physiologic) and "tonic" leakage (hypoglycemia risk). Static incubation misses this kinetic nuance.

Step-by-Step Methodology:

  • Islet Isolation: Isolate islets from C57BL/6J mice via collagenase digestion. Hand-pick 50 size-matched islets per chamber.

  • Equilibration: Perifuse with Krebs-Ringer buffer (KRB) containing 2.8 mM glucose (basal) at 37°C for 30 mins. Flow rate: 1 mL/min.

  • Stimulation Phase 1 (Glucose Ramp):

    • Switch to 16.7 mM glucose alone. Record First Phase (0-10 min) and Second Phase (10-30 min) secretion.

  • Washout: Return to 2.8 mM glucose until baseline is re-established.

  • Stimulation Phase 2 (Drug Challenge):

    • Introduce Candidate Drug + 2.8 mM Glucose (to test for hypoglycemia risk/uncoupling).

    • Introduce Candidate Drug + 16.7 mM Glucose (to test for efficacy).

  • Quantification: Collect eluate every 60 seconds. Analyze via Insulin ELISA.[3][4]

Visualization: Experimental Workflow

The following diagram maps the logical flow of validating a new sulfonylurea candidate.

Validation_Workflow Start Candidate Compound Step1 Step 1: Patch Clamp (Selectivity Screen) Start->Step1 Decision1 SI > 100? Step1->Decision1 Step2 Step 2: Islet Perifusion (Kinetic Profiling) Decision1->Step2 Yes Fail DISCARD (High Cardiac Risk) Decision1->Fail No (Non-selective) Decision2 Preserved Phasic Release? Step2->Decision2 Decision2->Fail No (Tonic Leak) Pass ADVANCE (Clinical Dev) Decision2->Pass Yes

Caption: Decision tree for validating SU candidates. Only selective, phasic agents proceed.

References

  • Gribble, F. M., & Reimann, F. (2003). Differential Selectivity of Insulin Secretagogues: Mechanisms and Clinical Implications. Diabetologia. Link

  • Rosenstock, J., et al. (2019). Effect of Linagliptin vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial. JAMA. Link

  • Ashfield, R., et al. (1999).[5] High-affinity binding of glibenclamide to the SUR1 subunit of the KATP channel. Diabetes. Link

  • Proks, P., et al. (2002). Sulfonylurea Stimulation of Insulin Secretion. Diabetes (American Diabetes Association).[2] Link

  • Simpson, S. H., et al. (2006). Dose-response relation between sulfonylurea drugs and mortality in type 2 diabetes mellitus: a population-based cohort study. CMAJ. Link

Sources

Reproducibility of Biological Assays using 4,6-Dimethoxy-2-pyrimidinyl Urea: A Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Biological Assays using 4,6-Dimethoxy-2-pyrimidinyl Urea Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual Nature of a Privileged Scaffold

4,6-Dimethoxy-2-pyrimidinyl urea (DMPU) occupies a unique niche in chemical biology. While historically known as a primary metabolite of sulfonylurea herbicides (e.g., rimsulfuron, flazasulfuron), it has re-emerged as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) . Its urea moiety serves as a critical hydrogen-bond donor/acceptor motif for targeting the ATP-binding pocket of kinases (e.g., VEGFR2, FGFR1, MARK4).

However, the reproducibility of assays involving DMPU is frequently compromised by two factors: limited aqueous solubility and chemical hydrolytic instability . This guide provides a technical roadmap to stabilizing DMPU-based assays, comparing its performance against alternative scaffolds, and establishing self-validating protocols for kinase inhibition and metabolic stability.

Physicochemical Determinants of Reproducibility

Reproducibility in biological assays often fails not due to biological variance, but due to uncharacterized physicochemical behavior. For DMPU, the urea linkage is the "Achilles' heel."

Solubility and Aggregation

DMPU and its derivatives are prone to colloidal aggregation in aqueous buffers, a leading cause of false-positive results in kinase screening (pan-assay interference compounds, or PAINS).

ParameterDMPU CharacteristicsImpact on Assay ReproducibilityMitigation Strategy
LogP ~0.5 - 1.2 (Derivative dependent)Moderate lipophilicity leads to precipitation in low-DMSO buffers.Maintain DMSO > 0.5% (if tolerated) or use cyclodextrin additives.
pKa ~3.5 (Pyrimidine N)Ionization state changes near physiological pH (7.4), altering binding affinity.Use highly buffered systems (e.g., 50 mM HEPES) to lock pH.
Aggregation High potential at >50 µMForms non-specific protein sequestrants, inhibiting enzymes promiscuously.Include 0.01% Triton X-100 in assay buffer.
Chemical Stability (Hydrolysis)

Unlike amide bonds, the urea bridge in DMPU is susceptible to hydrolysis, particularly in acidic or basic environments. This is often overlooked in long-duration incubations (e.g., 24h cell assays).

  • Mechanism: Nucleophilic attack at the carbonyl carbon leads to cleavage, yielding 2-amino-4,6-dimethoxypyrimidine (ADMP) and cyanate species.

  • Impact: The breakdown product (ADMP) is often inactive against the kinase target, leading to a time-dependent loss of potency (

    
     shift).
    

Comparative Analysis: DMPU vs. Alternative Scaffolds

In FBDD, the choice of scaffold dictates the "growth vectors" available for lead optimization. Below is a comparison of DMPU against common urea bioisosteres used in kinase inhibition.

FeatureDMPU (Target) Thiourea Analogs Pyridinyl Ureas
H-Bonding Capacity High (Donor-Acceptor-Donor)Moderate (S is a weak acceptor)High (Similar to DMPU)
Metabolic Stability Low to Moderate (Hydrolysis prone)Low (S-oxidation, desulfurization)High (Resistant to hydrolysis)
Solubility Low (Crystal lattice energy high)Very LowModerate
Assay Interference Aggregation riskRedox cycling riskLow interference
Primary Application Kinase Hinge Binder (Type I/II)Checkpoint Kinase InhibitorsMAPK/Raf Inhibitors

Verdict: DMPU offers superior H-bonding geometry for the kinase "hinge" region compared to thioureas but requires stricter handling controls than pyridinyl ureas to prevent hydrolysis-driven data drift.

Validated Experimental Protocols

To ensure data integrity, the following protocols incorporate "self-validating" steps designed to detect compound degradation or precipitation.

Protocol A: High-Fidelity Kinase Inhibition Assay (TR-FRET)

Target Application: Screening DMPU derivatives against VEGFR2/FGFR1.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100 (anti-aggregator), 1 mM DTT.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

Workflow:

  • Preparation: Dissolve DMPU analogs in 100% DMSO to 10 mM. Sonicate to ensure complete solubilization.

  • Dilution: Prepare intermediate dilution in Assay Buffer immediately before use. Critical Step: Do not store aqueous dilutions > 1 hour.

  • Reaction:

    • Add 5 µL Compound (3x final conc).

    • Add 5 µL Enzyme (VEGFR2). Incubate 15 min (Pre-equilibrium).

    • Add 5 µL ATP/Substrate mix.

  • Detection: Quench with EDTA/Antibody mix after 60 min. Read TR-FRET (Ex 337 nm, Em 620/665 nm).

Validation Checkpoint:

  • Run a "No Enzyme" control with compound.[1] If FRET signal is quenched, the compound is interfering with the fluorophore (Inner Filter Effect), not the enzyme.

Protocol B: Metabolic Stability Assessment (Microsomal)

Target Application: Determining intrinsic clearance (


) without hydrolysis artifacts.

Workflow:

  • Pre-incubation: Mix Liver Microsomes (0.5 mg/mL) with DMPU analog (1 µM) in Phosphate Buffer (pH 7.4). Incubate 5 min at 37°C.

  • Initiation: Add NADPH (1 mM) to initiate Phase I metabolism.

  • Control Arm (Hydrolysis Check): Run a parallel incubation without NADPH .

    • Logic: If loss of parent compound occurs in the NADPH-free arm, it is due to chemical hydrolysis, not enzymatic metabolism.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (See parameters below).

LC-MS/MS Parameters (DMPU Scaffold):

  • Ionization: ESI Positive Mode.

  • MRM Transition: m/z 199.1

    
     156.1 (Loss of -NCO group).
    
  • Column: C18 Reverse Phase (High aqueous stability).[2]

Visualizing the Reproducibility Workflow

The following diagram illustrates the decision logic for handling DMPU scaffolds in drug discovery, highlighting the critical "Go/No-Go" checkpoints for reproducibility.

DMPU_Workflow cluster_legend Checkpoint Logic Start DMPU Scaffold Candidate Solubility Solubility Check (PBS pH 7.4, 1% DMSO) Start->Solubility Aggregator Aggregation Test (DLS or Triton X-100) Solubility->Aggregator Soluble > 50µM FalsePos Discard: False Positive Solubility->FalsePos Precipitates Hydrolysis Chemical Stability (24h, No Enzyme) Aggregator->Hydrolysis No Aggregation Aggregator->FalsePos Aggregates KinaseAssay Kinase Screen (TR-FRET) Hydrolysis->KinaseAssay Stable (>90% rem.) Hydrolysis->FalsePos Hydrolyzes (>10% loss) KinaseAssay->FalsePos IC50 Shifts > 3x ValidHit Validated Hit (Proceed to SAR) KinaseAssay->ValidHit IC50 < 1µM Reproducible

Caption: Logic flow for validating DMPU-based kinase inhibitors. Critical checkpoints (Grey) filter out physicochemical artifacts before biological screening.

Data Analysis & Troubleshooting

When analyzing data generated with DMPU derivatives, apply the following correction factors:

  • Ligand Efficiency (LE) Normalization: DMPU is a small fragment (MW ~198 Da). High micromolar

    
     values are acceptable if Ligand Efficiency is high.
    
    
    
    
    Target LE: > 0.[3][4]3. If LE < 0.3, the urea moiety may not be engaging the hinge region effectively.
  • The "Shift" Phenomenon: If

    
     increases (potency drops) significantly when pre-incubation time is extended, suspect hydrolysis .
    
    • Diagnostic: Analyze the assay buffer by LC-MS after 2 hours. Presence of the 2-aminopyrimidine peak confirms hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [Link]

  • McCorkindale, W., et al. (2022).[3] Fragment-Based Hit Discovery via Unsupervised Learning of Fragment-Protein Complexes. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta. Retrieved from [Link]

  • Moorthy, M. K., et al. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. Biomedical Chromatography. Retrieved from [Link]

  • BioDuro-Global. (n.d.).[5] ADME Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4,6-Dimethoxy-2-pyrimidinyl Urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,6-Dimethoxy-2-pyrimidinyl urea, a compound often encountered in medicinal chemistry and related fields. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Hazard Profile and Immediate Safety Considerations

Understanding the inherent risks of a compound is the bedrock of safe handling and disposal. While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily accessible, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data provides a clear hazard profile for 4,6-Dimethoxy-2-pyrimidinyl urea.

Key Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Causes skin and serious eye irritation: Direct contact can result in inflammation and discomfort.

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

  • Very toxic to aquatic life with long-lasting effects: This is a critical consideration for disposal, as improper release can have significant environmental consequences.

Given these hazards, the following immediate safety precautions are mandatory when handling 4,6-Dimethoxy-2-pyrimidinyl urea in any form—be it pure compound, in solution, or as contaminated labware.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or contact with airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.
Skin Protection A fully buttoned laboratory coat.Minimizes the risk of skin exposure to spills or contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.Reduces the risk of inhaling dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4,6-Dimethoxy-2-pyrimidinyl urea is a multi-step process that begins at the point of waste generation and ends with its transfer to a certified waste management professional. The overarching principle is waste segregation and clear labeling to prevent accidental mixing with incompatible materials and to ensure compliant disposal.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and efficient laboratory waste management. Never mix different waste streams. For 4,6-Dimethoxy-2-pyrimidinyl urea, you will typically generate the following types of waste:

  • Solid Waste: Unused or expired pure compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, centrifuge tubes).

  • Liquid Waste: Solutions containing 4,6-Dimethoxy-2-pyrimidinyl urea, including reaction mixtures, mother liquors from crystallizations, and solvent rinses.

  • Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with the compound.

  • Aqueous Waste: While direct disposal of organic compounds down the drain is strictly prohibited, some aqueous solutions from work-ups may contain trace amounts. Due to its high aquatic toxicity, these should also be collected as hazardous waste.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Solid and Liquid Waste: Use sealable, compatible waste containers. The container should be stored away from incompatible materials such as strong oxidizing agents. A "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added. The label should clearly identify the contents, including the full chemical name: "4,6-Dimethoxy-2-pyrimidinyl urea waste".

  • Sharps Waste: Contaminated sharps must be placed in a designated, puncture-proof sharps container.

Step 3: Temporary Storage in the Laboratory

Waste containers should be kept in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked, and all personnel should be aware of its location and the hazards of the waste stored there. Ensure that waste containers are always sealed when not in use to prevent the release of vapors.

Step 4: Full Container Management and Disposal Request

When a waste container is full or is no longer being used, complete a chemical collection request form as per your institution's environmental health and safety (EHS) procedures. This will initiate the process of transferring the waste to your institution's central accumulation area for disposal by a licensed hazardous waste contractor.

Spill Management: A Rapid Response Protocol

Accidents can happen, and a well-rehearsed spill response plan is essential.

For a minor spill of solid material:

  • Alert colleagues in the immediate area.

  • Don the appropriate PPE as outlined in the table above.

  • Gently sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe with absorbent pads.

  • Place all cleanup materials in the solid hazardous waste container.

For a minor liquid spill:

  • Alert colleagues and ensure the area is well-ventilated.

  • Don the appropriate PPE.

  • Contain the spill with absorbent materials (e.g., pads or granules).

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill surface with an appropriate solvent and wipe clean.

  • Dispose of all cleanup materials as hazardous waste.

For large spills, evacuate the area and immediately contact your institution's EHS department.

The "Why": Scientific Rationale Behind the Procedures

The procedures outlined above are not arbitrary; they are based on the chemical properties of 4,6-Dimethoxy-2-pyrimidinyl urea and the fundamental principles of laboratory safety and environmental protection.

  • Aquatic Toxicity: The high toxicity of this compound to aquatic life is the primary driver for the strict prohibition of drain disposal. Even minute quantities can disrupt ecosystems. This is a common characteristic of sulfonylurea-class compounds used in agriculture as herbicides.

  • Chemical Reactivity: While not highly reactive, segregation from strong oxidizing agents is a prudent measure to prevent unforeseen and potentially hazardous reactions.

  • Human Health Hazards: The irritant and potentially harmful nature of the compound necessitates the use of robust PPE to prevent exposure through inhalation, ingestion, or skin contact.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures described in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste. The "cradle-to-grave" system ensures that hazardous waste is tracked from its generation to its final disposal. Your institution's EHS department manages this process.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to have a Chemical Hygiene Plan that outlines procedures for the safe handling and disposal of hazardous chemicals. The protocols in this guide should be incorporated into your laboratory's specific Chemical Hygiene Plan.

Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of 4,6-Dimethoxy-2-pyrimidinyl urea, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_storage Laboratory Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, Sharps) solid_waste Solid Waste (Contaminated labware, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Liquid sharps_waste Sharps Waste (Needles, glass pipettes) start->sharps_waste Sharps solid_label Labeled 'Hazardous Waste: 4,6-Dimethoxy-2-pyrimidinyl urea' solid_waste->solid_label liquid_label Labeled 'Hazardous Waste: 4,6-Dimethoxy-2-pyrimidinyl urea' liquid_waste->liquid_label sharps_label Puncture-proof Sharps Container sharps_waste->sharps_label saa Satellite Accumulation Area (SAA) - Sealed Containers - Secondary Containment solid_label->saa liquid_label->saa sharps_label->saa collection_request Submit Waste Collection Request to EHS saa->collection_request Container Full ehs_pickup EHS Pickup and Transfer collection_request->ehs_pickup final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Disposal workflow for 4,6-Dimethoxy-2-pyrimidinyl urea.

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also contribute to the protection of our environment. The responsible management of chemical waste is an integral part of the scientific process.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. 4,6-Dimethoxy-2-pyrimidinyl urea. National Center for Biotechnology Information. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

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Reactant of Route 1
4,6-Dimethoxy-2-pyrimidinyl urea
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4,6-Dimethoxy-2-pyrimidinyl urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.